Cyclo(L-Leu-D-Pro)
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1 |
Clé InChI |
SZJNCZMRZAUNQT-DTWKUNHWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Cyclo(L-Leu-D-Pro): A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, represents a fascinating and biologically active natural product. While its stereoisomer, Cyclo(L-Leu-L-Pro), is more commonly reported, the L-Leu-D-Pro variant holds significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence and known sources of Cyclo(L-Leu-D-Pro) and its related stereoisomers. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this molecule, including detailed experimental protocols for its isolation and characterization, quantitative data on its biological activities, and insights into its potential mechanisms of action.
Natural Occurrence and Sources
Cyclo(L-Leu-D-Pro) and its stereoisomers are primarily secondary metabolites produced by a diverse array of microorganisms. Their presence has been identified in both terrestrial and marine environments, highlighting their widespread distribution in nature.
Microbial Sources:
-
Bacteria: A significant number of bacterial species are known to produce cyclo(Leu-Pro) isomers. These include:
-
Achromobacter xylosoxidans : This bacterium has been identified as a producer of cyclo(L-Leu-L-Pro), which has demonstrated potent inhibitory effects on aflatoxin production by Aspergillus parasiticus.[1][2]
-
Pseudomonas sesami : Strain BC42 of this species produces three isomers: cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro).[3] These compounds have shown antifungal activity against Colletotrichum orbiculare.[2][3]
-
Bacillus amyloliquefaciens : This bacterium is another known source of cyclo(Leu-Pro) isomers.[4]
-
Lactobacillus plantarum : This lactic acid bacterium, often found in fermented foods, produces cyclo(L-Leu-L-Pro).[5]
-
Streptomyces sp. : Various species of Streptomyces, a genus renowned for its production of antibiotics and other bioactive compounds, have been found to produce cyclo(L-Leu-L-Pro).[6]
-
Vibrio vulnificus : While not producing cyclo(Leu-Pro), this bacterium produces the related cyclic dipeptide cyclo(L-Phe-L-Pro), which acts as a quorum-sensing molecule.[7]
-
-
Fungi: Fungal species also contribute to the natural pool of these cyclic dipeptides.
-
Phellinus igniarius : This fungus is a known producer of various diketopiperazines, including cyclo(Leu-Pro) isomers.
-
Rosellinia necatrix : This plant-pathogenic fungus has also been identified as a source.
-
Marine Organisms:
-
Marine Sponges: The marine environment is a rich source of novel natural products. Cyclo(L-Leu-L-Pro) has been isolated from marine sponges, suggesting potential symbiotic microbial origins.
Plants:
-
Sedum sarmentosum : The occurrence of Cyclo(D-Leu-L-Pro) has been reported in this plant.
Quantitative Data on Biological Activities
The biological activities of cyclo(Leu-Pro) stereoisomers have been a subject of significant research. The stereochemistry of the constituent amino acids plays a crucial role in determining the potency and specificity of their effects.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Aspergillus parasiticus (Aflatoxin production) | IC₅₀: 0.20 mg/mL | [4] |
| Antifungal | Colletotrichum orbiculare | 100 µg/mL significantly inhibits conidial germination | [3] | |
| Cyclo(D-Leu-D-Pro) | Antifungal | Aspergillus parasiticus (Aflatoxin production) | Similar activity to Cyclo(L-Leu-L-Pro) | [1] |
| Antifungal | Colletotrichum orbiculare | Significantly reduced conidia germination at 100 µg/mL | [3] | |
| Cyclo(L-Leu-D-Pro) | Antifungal | Aspergillus parasiticus (NA accumulation) | Complete inhibition at 12.0 mg/mL | [1] |
| Cyclo(D-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | No significant antifungal activity | [3] |
Experimental Protocols
Isolation and Purification of Cyclo(L-Leu-L-Pro) from Achromobacter xylosoxidans
The following protocol is based on the methodology described for the purification of cyclo(L-Leu-L-Pro) from the culture medium of Achromobacter xylosoxidans.[1]
3.1.1. Fermentation and Extraction
-
Culture Achromobacter xylosoxidans in a suitable liquid medium (e.g., GY liquid medium: 2% glucose, 0.5% yeast extract) under optimal growth conditions.
-
After a sufficient incubation period, centrifuge the culture broth to separate the bacterial cells from the supernatant.
-
The supernatant, containing the excreted secondary metabolites, is the starting material for purification.
3.1.2. Chromatographic Purification
-
Diaion HP20 Column Chromatography:
-
Load the culture supernatant onto a Diaion HP20 column equilibrated with distilled water.
-
Wash the column with distilled water to remove unbound compounds.
-
Elute the bound substances with a stepwise gradient of methanol (B129727) in water (e.g., 50%, 60%, 80%, 100% methanol).
-
Collect fractions and test for biological activity to identify the fractions containing the compound of interest. The active compound typically elutes in the 60-80% methanol fraction.[1]
-
-
Thin-Layer Chromatography (TLC):
-
Concentrate the active fractions from the Diaion HP20 column.
-
Perform preparative TLC on silica (B1680970) gel plates using an appropriate solvent system to further separate the components.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The active fraction from TLC is subjected to preparative HPLC for final purification.
-
Column: C18 reversed-phase column (e.g., Cosmosil 5C18-AR, 10 x 250 mm).[1]
-
Mobile Phase: A gradient of methanol in water with 0.1% acetic acid. For example, a linear gradient from 25% to 100% methanol over an extended period.[1]
-
Detection: UV detection at 250 nm.[1]
-
Collect the peak corresponding to Cyclo(L-Leu-L-Pro).
-
3.1.3. Structure Elucidation
The purified compound is identified and characterized using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry. The NMR data for the purified substance should be compared with commercially available standards of Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) and synthetic standards of Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro) for unambiguous identification.[1]
Synthesis of Cyclo(L-Leu-D-Pro)
Cyclo(L-Leu-D-Pro) can be chemically synthesized from its constituent amino acids. A common method involves the following steps:
-
Protection of Amino Acids: Protect the amino group of D-proline (e.g., with a Boc group) and the carboxyl group of L-leucine (e.g., as a methyl ester).
-
Peptide Coupling: Couple the protected amino acids (Boc-D-Proline and L-Leucine methyl ester) using a suitable coupling reagent.
-
Deprotection and Cyclization: Deprotect both the amino and carboxyl groups of the linear dipeptide and induce intramolecular cyclization under high dilution conditions to favor the formation of the cyclic dipeptide over polymerization.
Signaling Pathways
Direct evidence for the involvement of Cyclo(L-Leu-D-Pro) in specific signaling pathways is currently limited in the scientific literature. However, research on structurally related cyclic dipeptides provides valuable insights into their potential roles as signaling molecules, particularly in microbial communication (quorum sensing).
Quorum Sensing in Vibrio vulnificus (A Model for Cyclic Dipeptide Signaling):
The cyclic dipeptide Cyclo(L-Phe-L-Pro), produced by Vibrio vulnificus, functions as a quorum-sensing signal.[7] It modulates gene expression through a complex signaling cascade involving the transmembrane receptor ToxR.[8] This pathway ultimately influences the expression of virulence factors. While this pathway is for a different cyclic dipeptide, it illustrates a plausible mechanism by which molecules like Cyclo(L-Leu-D-Pro) could exert their biological effects.
Conclusion
Cyclo(L-Leu-D-Pro) and its stereoisomers are naturally occurring cyclic dipeptides with a broad range of biological activities. Their primary sources are microorganisms, which produce them as secondary metabolites. The stereochemistry of these molecules is a critical determinant of their biological function. While detailed information on the specific signaling pathways of Cyclo(L-Leu-D-Pro) is still emerging, the study of related compounds suggests a role in microbial communication and the regulation of gene expression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing class of natural products. Further investigation into the biosynthesis, mechanism of action, and pharmacological properties of Cyclo(L-Leu-D-Pro) is warranted to unlock its full potential in drug discovery and development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecific Biological Activities of Cyclo(L-Leu-D-Pro) Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure makes them attractive scaffolds for drug discovery, exhibiting a diverse array of biological activities. Among these, the stereoisomers of cyclo(leucyl-prolyl) [cyclo(Leu-Pro)] have garnered significant attention for their potent and stereospecific biological effects. This technical guide provides an in-depth overview of the biological activities of Cyclo(L-Leu-D-Pro) and its stereoisomers, with a focus on their antifungal, antibacterial, and quorum sensing inhibitory properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways modulated by these compounds to serve as a valuable resource for researchers in the field.
Data Presentation: Quantitative Biological Activities
The biological activity of cyclo(Leu-Pro) is highly dependent on the stereochemistry of its constituent amino acids. The following tables summarize the quantitative data available for the different stereoisomers.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers against Colletotrichum orbiculare
| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Lesion Area Reduction on Cucumber Leaves | Reference |
| Cyclo(L-Leu-L-Pro) | 100 | 19.7 | Significant reduction | [1][2][3] |
| Cyclo(D-Leu-D-Pro) | 100 | 19.9 | Significant reduction | [1][2][3] |
| Cyclo(D-Leu-L-Pro) | 100 | Exhibited inhibitory activity | No significant reduction | [1][2][3] |
| Cyclo(L-Leu-D-Pro) | 100 | Did not exhibit antifungal activity | Not reported | [2][3] |
Table 2: Inhibition of Aflatoxin Production by Cyclo(Leu-Pro) Stereoisomers in Aspergillus parasiticus
| Stereoisomer | IC50 (mg/mL) | Reference |
| Cyclo(L-Leu-L-Pro) | 0.20 | [4] |
| Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro) | [4] |
| Cyclo(D-Pro-L-Leu) | Weaker than Cyclo(L-Leu-L-Pro) | [4] |
| Cyclo(L-Pro-D-Leu) | Weaker than Cyclo(L-Leu-L-Pro) | [4] |
Table 3: Antibacterial Activity of Cyclo(Leu-Pro) Stereoisomers
| Stereoisomer | Bacteria | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | 31.25 | [1][5] |
| Cyclo(L-Leu-L-Phe), Cyclo(L-Leu-D-Phe), Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 | [1][5] |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | [1][5] |
Experimental Protocols
Antifungal Activity Assays against Colletotrichum orbiculare
-
Fungal Culture: Culture Colletotrichum orbiculare on potato dextrose agar (B569324) (PDA) to induce sporulation.
-
Spore Suspension: Harvest conidia from the PDA plates and suspend them in sterile distilled water. Adjust the concentration to 2 × 10^5 spores/mL.
-
Treatment: Mix the conidial suspension (1:1) with various concentrations (1, 10, and 100 µg/mL) of the cyclo(Leu-Pro) stereoisomers. Use sterile distilled water as a negative control.
-
Incubation: Place a 50 µL aliquot of the mixture onto a glass slide and incubate in a humid chamber at 25°C for 24 hours.
-
Microscopic Analysis: Observe the slides under a microscope to determine the percentage of conidial germination and appressorium formation.
-
Plant Material: Use the first leaves of cucumber seedlings.
-
Inoculation: Drop a suspension of C. orbiculare conidia mixed with the test compounds onto the abaxial surface of the detached leaves.
-
Incubation: Incubate the leaves in a humid environment.
-
Assessment: Measure the lesion area on the leaves after a set incubation period (e.g., 7 days) to assess the disease severity.
Aflatoxin Inhibition Assay[4]
-
Fungal Culture: Culture Aspergillus parasiticus in a yeast extract-sucrose medium, which is conducive to aflatoxin production.
-
Inhibition Assay: Add the Cyclo(Leu-Pro) stereoisomers to the liquid culture of A. parasiticus.
-
Incubation: Incubate the cultures for a defined period.
-
Extraction: Separate the fungal mycelium from the culture medium. Extract aflatoxins from the culture filtrate.
-
Quantification: Quantify the extracted aflatoxins using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
IC50 Determination: Determine the 50% inhibitory concentration (IC50) as the concentration of the compound that inhibits aflatoxin production by 50% compared to the control.
Antibacterial Activity Assay (Broth Microdilution)
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare serial dilutions of the cyclo(Leu-Pro) stereoisomers in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Synthesis of Cyclo(L-Leu-D-Pro) Stereoisomers
The synthesis of cyclo(Leu-Pro) stereoisomers can be achieved through the cyclization of the corresponding linear dipeptide precursors. A general synthetic scheme is outlined below.
References
- 1. The Pseudomonas Quinolone Signal Regulates rhl Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Mechanism of Cyclo(L-Leu-D-Pro): A Technical Guide for Researchers
An In-depth Examination of a Promising Diketopiperazine for Fungal Disease and Mycotoxin Control
Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, has emerged as a molecule of significant interest in the field of antifungal research. Produced by various microorganisms, this compound and its stereoisomers exhibit a range of biological activities, including potent antifungal effects against a spectrum of pathogenic and mycotoxigenic fungi. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Cyclo(L-Leu-D-Pro) and its related isomers in fungi, tailored for researchers, scientists, and drug development professionals.
Antifungal Activity: A Quantitative Overview
The antifungal efficacy of Cyclo(L-Leu-D-Pro) and its isomers has been demonstrated against several key fungal species. The biological activity is notably influenced by the stereochemistry of the constituent amino acids, with homochiral isomers (L-L and D-D) often exhibiting greater potency than heterochiral (L-D and D-L) counterparts.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-D-Pro) and Isomers Against Various Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-D-Leu) | Aspergillus flavus MTCC 277 | 8 | [1] |
| Cyclo(L-Pro-D-Leu) | Aspergillus niger MTCC 282 | - | [1] |
| Cyclo(L-Lue-L-Phe), Cyclo(L-Lue-D-Phe), Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 | [2] |
| Cyclo(D-Lue-L-Phe) | Staphylococcus aureus | 12.5 | [2] |
Table 2: IC50 Values of Cyclo(L-Leu-D-Pro) Isomers for Aflatoxin Production Inhibition
| Compound | Fungal Species | IC50 (mg/mL) | Reference |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | 0.20 | [3][4][5] |
| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | 0.13 | [3] |
Table 3: Inhibition of Conidial Germination and Appressorium Formation by Cyclo(Leu-Pro) Isomers in Colletotrichum orbiculare
| Compound (at 100 µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) | Reference |
| Cyclo(L-Leu-L-Pro) | ~80 | Significant Inhibition | [2][6][7] |
| Cyclo(D-Leu-D-Pro) | ~80 | Significant Inhibition | [2][6][7] |
| Cyclo(D-Leu-L-Pro) | No Significant Inhibition | No Significant Inhibition | [2][6][7] |
Core Mechanisms of Antifungal Action
The antifungal activity of Cyclo(L-Leu-D-Pro) and its isomers is multifaceted, involving a combination of direct and indirect actions on fungal cells. The primary proposed mechanisms include disruption of the cell envelope, interference with key signaling pathways, and inhibition of mycotoxin biosynthesis.
Disruption of the Fungal Cell Envelope
A primary mode of action for many antimicrobial peptides is the disruption of the fungal cell membrane and cell wall. Evidence suggests that Cyclo(L-Leu-D-Pro) and its isomers may interact with and compromise the integrity of these essential structures, leading to leakage of cellular contents and ultimately cell death.[2]
Interference with Fungal Signaling Pathways
Cyclo(L-Leu-D-Pro) has been implicated in the modulation of critical signaling pathways that govern fungal growth, development, and virulence.
The MAPK signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, are crucial for fungal stress responses and adaptation. There is evidence to suggest that Cyclo(L-Leu-D-Pro) may interfere with the phosphorylation and activation of key MAPK proteins like Hog1, thereby sensitizing the fungus to environmental stresses.[2]
Quorum sensing (QS) is a cell-density-dependent communication system that regulates various physiological processes in fungi, including virulence and biofilm formation. Some studies suggest that cyclic dipeptides can interfere with fungal QS, potentially by acting as antagonists to fungal QS molecules.[2][7] This interference can disrupt coordinated fungal behavior, reducing pathogenicity.
Inhibition of Mycotoxin Biosynthesis
A significant aspect of the antifungal action of Cyclo(L-Leu-D-Pro) and its isomers is the potent inhibition of mycotoxin production, particularly aflatoxins produced by Aspergillus species. This inhibition occurs at concentrations that do not significantly affect fungal growth, suggesting a specific interference with the toxin biosynthesis pathway.
Studies have shown that Cyclo(L-Leu-L-Pro) can repress the transcription of key regulatory and structural genes in the aflatoxin biosynthesis cluster. This includes the downregulation of aflR, a crucial transcriptional activator of the aflatoxin pathway, as well as structural genes like pksA and ver-1.[4][5][8]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the antifungal mechanism of Cyclo(L-Leu-D-Pro).
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
References
- 1. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Enigmatic World of Cyclo(L-Leu-D-Pro): A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. These compounds are ubiquitously found in nature, produced by a wide array of microorganisms, and are also present in various food products. While the biological activities of its stereoisomer, Cyclo(L-Leu-L-Pro), have been more extensively studied, Cyclo(L-Leu-D-Pro) presents a unique case for understanding the role of stereochemistry in biological recognition and activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cyclo(L-Leu-D-Pro), including detailed experimental protocols and a summary of its known biological activities. The document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
Cyclic dipeptides, including the stereoisomers of Cyclo(Leu-Pro), are primarily associated with microorganisms. They have been identified in a variety of bacteria and fungi.[1] For instance, different isomers of Cyclo(Leu-Pro) have been isolated from bacteria such as Pseudomonas sesami BC42.[2][3] While the L-Leu-L-Pro isomer is more commonly reported, the presence of other stereoisomers, including L-Leu-D-Pro, has been documented in microbial cultures.[4] These molecules are often involved in microbial defense mechanisms and growth regulation.[1]
Isolation and Purification
The isolation of Cyclo(L-Leu-D-Pro) and its isomers from natural sources or synthetic mixtures typically involves a combination of chromatographic techniques.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of Cyclo(Leu-Pro) isomers.
Detailed Experimental Protocols
Protocol 1: Isolation from Microbial Culture [2][3]
-
Culturing: Inoculate the desired microorganism (e.g., Pseudomonas sesami BC42) into a suitable liquid culture medium. Incubate under optimal growth conditions.
-
Extraction: After incubation, centrifuge the culture broth to separate the supernatant and microbial cells. Extract the supernatant with an equal volume of ethyl acetate. Concentrate the organic phase in vacuo to obtain the crude extract.
-
Preparative Thin-Layer Chromatography (Prep-TLC): Apply the crude extract to a preparative silica (B1680970) gel 60 F254 plate. Develop the plate using a mobile phase of chloroform:methanol (97:3). Visualize the separated bands under UV light. Scrape the bands of interest and elute the compounds with acetone.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Further purify the eluted fractions using semi-preparative HPLC. A typical method involves a C18 column with a linear gradient of acetonitrile (B52724) in water with 0.05% TFA.[4] Fractions containing Cyclo(Leu-Pro) isomers are collected based on their retention times.
Protocol 2: Chemical Synthesis [4][5]
Cyclo(L-Leu-D-Pro) can be synthesized from its constituent amino acids, L-leucine and D-proline. A common method involves the coupling of Boc-D-proline and methyl-L-leucine, followed by deprotection and cyclization.[5]
Physicochemical Characterization
The unambiguous identification and stereochemical assignment of Cyclo(L-Leu-D-Pro) are achieved through a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C11H18N2O2 | [6] |
| Molecular Weight | 210.27 g/mol | [6] |
| CAS Number | 36238-67-2 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to determine the proton environment of the molecule. For Cyclo(L-Leu-D-Pro), the chemical shifts provide information about the connectivity and stereochemistry of the amino acid residues.[4]
Mass Spectrometry (MS): GC-MS is a powerful tool for identifying Cyclo(Leu-Pro) isomers based on their retention times and mass fragmentation patterns.[2][3]
Electronic Circular Dichroism (ECD): ECD spectroscopy is crucial for the unambiguous assignment of the absolute stereochemistry of chiral molecules like diketopiperazines. The ECD spectrum of each stereoisomer is unique, allowing for clear differentiation.[4]
Biological Activities and Stereochemistry
The biological activity of cyclic dipeptides is highly dependent on the stereochemistry of their constituent amino acids.[7] Generally, the homochiral isomers (L-L or D-D) of Cyclo(Leu-Pro) exhibit more potent biological activities compared to the heterochiral isomers (L-D or D-L).[2][3][7]
Antifungal Activity
Studies on the antifungal activity of Cyclo(Leu-Pro) stereoisomers against the plant pathogen Colletotrichum orbiculare have shown that Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) are significantly more effective at inhibiting conidial germination and appressorium formation than Cyclo(D-Leu-L-Pro).[2][3] In this particular study, the Cyclo(L-Leu-D-Pro) isomer was not explicitly tested, but the results for its enantiomer, Cyclo(D-Leu-L-Pro), suggest that the heterochiral forms have diminished antifungal properties.[2][3]
Aflatoxin Inhibition
Research on the inhibition of aflatoxin production by Aspergillus parasiticus has demonstrated that while Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) are potent inhibitors, Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro) exhibit much weaker activities.[5][8]
| Compound | 50% Inhibitory Concentration (IC50) for Aflatoxin Production | Reference |
| Cyclo(L-Leu-L-Pro) | 0.20 mg/mL | [5] |
| Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro) | [5] |
| Cyclo(L-Leu-D-Pro) | Weaker activity | [5][8] |
| Cyclo(D-Leu-L-Pro) | Weaker activity | [5][8] |
Signaling Pathways
The precise signaling pathways modulated by Cyclo(L-Leu-D-Pro) are not well-elucidated, largely due to its lower biological activity in many assays compared to its stereoisomers. However, the mechanism of action for the more active isomers involves interference with critical biological processes in target organisms. For example, Cyclo(L-Leu-L-Pro) has been shown to repress the transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA in Aspergillus parasiticus.[5]
Conclusion and Future Directions
Cyclo(L-Leu-D-Pro) is a naturally occurring cyclic dipeptide whose study underscores the critical role of stereochemistry in determining biological function. While it generally exhibits lower activity than its homochiral counterparts, its presence in nature and its unique stereochemical configuration make it an important subject for further research. Future studies should focus on a broader screening of its biological activities, including potential synergistic effects with other compounds. Elucidating the specific molecular targets of Cyclo(L-Leu-D-Pro), even if the binding affinity is lower than that of its isomers, could provide valuable insights into the structure-activity relationships of diketopiperazines and inform the design of novel therapeutic agents. The detailed protocols and compiled data in this guide offer a solid foundation for researchers to explore the untapped potential of this enigmatic molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo(1,2-a)pyrazine-1,4-dione | C11H18N2O2 | CID 927565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Cyclo(L-Leu-D-Pro): An Enigmatic Player in Microbial Communication - A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 3, 2025
Abstract
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are a diverse class of secondary metabolites produced by a wide range of microorganisms, including bacteria, fungi, and archaea. These molecules are increasingly recognized for their roles in mediating complex microbial interactions, from quorum sensing (QS) and biofilm formation to pathogenesis and symbiotic relationships. Among these, the stereoisomers of cyclo(leucyl-prolyl) have demonstrated a spectrum of biological activities, highlighting the critical influence of chirality on function. This technical guide focuses on Cyclo(L-Leu-D-Pro), a specific stereoisomer whose role as a quorum sensing molecule remains largely uncharted territory. While its counterparts have been implicated in various microbial signaling pathways, direct evidence for Cyclo(L-Leu-D-Pro) as a quorum sensing agonist or antagonist is not yet established in the scientific literature.
This document provides a comprehensive overview of the current state of knowledge on cyclo(Leu-Pro) isomers, with a particular emphasis on the comparative biological activities that underscore the importance of stereochemistry. We present detailed experimental protocols for the synthesis, purification, and biological characterization of Cyclo(L-Leu-D-Pro) to facilitate further investigation into its potential role in quorum sensing. Furthermore, this guide includes structured tables of quantitative data from related compounds to serve as a baseline for future studies and provides conceptual diagrams of potential signaling pathways and experimental workflows to guide research in this promising area. It is our intent to provide the scientific community with the necessary tools and foundational knowledge to explore the intriguing possibility of Cyclo(L-Leu-D-Pro) as a novel modulator of microbial communication.
Introduction: The Emerging Role of Cyclic Dipeptides in Quorum Sensing
Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. The accumulation of these molecules in the extracellular environment beyond a certain threshold triggers a coordinated response, often leading to the expression of virulence factors, biofilm formation, and antibiotic resistance.
Cyclic dipeptides have emerged as a fascinating class of molecules with the potential to influence these communication networks. Their structural diversity, stemming from the combination of different amino acids and their stereoisomers, allows for a wide range of biological activities. Some CDPs have been shown to act as quorum sensing agonists, mimicking the native autoinducers, while others act as antagonists, inhibiting the signaling pathway.
The various stereoisomers of cyclo(leucyl-prolyl) have been isolated from numerous bacterial species, including those from the genera Bacillus, Pseudomonas, and Lactobacillus[1][2]. Research has demonstrated that the chirality of the constituent amino acids profoundly impacts their biological effects, which range from antifungal and antibacterial to influencing biofilm formation[3][4][5]. For instance, cyclo(L-Pro-L-Leu) produced by Pseudomonas putida has been shown to activate quorum sensing biosensors[3]. In contrast, studies on the antifungal properties of cyclo(Leu-Pro) isomers have revealed that Cyclo(L-Leu-D-Pro) and its enantiomer, cyclo(D-Leu-L-Pro), exhibit significantly lower activity compared to the cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) forms[6]. This underscores the stereospecificity of their biological interactions.
Despite these advances, the specific role of Cyclo(L-Leu-D-Pro) in quorum sensing remains an open question. This guide aims to bridge this knowledge gap by providing a framework for its investigation.
Quantitative Data on the Biological Activities of Cyclo(Leu-Pro) Isomers and Related Cyclic Dipeptides
To provide a comparative baseline for future research on Cyclo(L-Leu-D-Pro), the following tables summarize the known quantitative data for various cyclo(Leu-Pro) isomers and other relevant cyclic dipeptides. This data highlights the influence of stereochemistry on biological activity.
Table 1: Antifungal and Antibacterial Activities of Cyclo(Leu-Pro) Isomers
| Cyclic Dipeptide Isomer | Target Organism | Activity Type | Effective Concentration | Reference |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50: 0.20 mg/mL | [6] |
| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | Inhibition of aflatoxin production | IC50: 0.13 mg/mL | [6] |
| Cyclo(L-Leu-D-Pro) | Aspergillus parasiticus | Inhibition of norsolorinic acid accumulation | Complete inhibition at 12.0 mg/mL | [6] |
| Cyclo(D-Leu-L-Pro) | Aspergillus parasiticus | Inhibition of norsolorinic acid accumulation | Incomplete inhibition at highest concentrations tested | [6] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination | 19.7% inhibition at 100 µg/mL | [3] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination | 19.9% inhibition at 100 µg/mL | [3] |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Antifungal activity | No significant activity observed | [3] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | [5] |
Table 2: Quorum Sensing Modulation by Proline-Containing Cyclic Dipeptides
| Cyclic Dipeptide | Quorum Sensing System | Activity | Target Receptor (if known) | Reference |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa (las) | Antagonist | LasR | |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa (rhl) | Antagonist | RhlR (predicted) | [7] |
| Halogenated Cyclo(L-Pro-L-Phe) derivatives | Vibrio fischeri (lux) | Antagonist | Does not compete with native signal | [8][9] |
| Cyclo(ΔAla-L-Val) | LuxR-based biosensor | Agonist/Antagonist | LuxR | |
| Cyclo(L-Pro-L-Tyr) | LuxR-based biosensor | Agonist/Antagonist | LuxR | [10] |
Experimental Protocols
To facilitate the investigation of Cyclo(L-Leu-D-Pro) as a potential quorum sensing molecule, this section provides detailed methodologies for its synthesis and for key biological assays.
Synthesis of Cyclo(L-Leu-D-Pro)
The synthesis of Cyclo(L-Leu-D-Pro) can be achieved using established peptide chemistry protocols. A reliable method involves the cyclization of the corresponding linear dipeptide.
Materials:
-
Boc-D-proline
-
Methyl-L-leucine
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DMF, DCM, Ethyl Acetate)
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification
Procedure:
-
Coupling: Couple Boc-D-proline to methyl-L-leucine using a standard peptide coupling reagent like HATU in an appropriate solvent such as DMF.
-
Deprotection: Remove the Boc protecting group from the resulting dipeptide using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Cyclization: Induce intramolecular cyclization of the deprotected linear dipeptide. This is often achieved by heating the dipeptide in a suitable solvent like isopropanol (B130326) or by using a high-dilution method with a coupling reagent to favor intramolecular reaction over intermolecular polymerization.
-
Purification: Purify the crude Cyclo(L-Leu-D-Pro) using silica gel column chromatography followed by preparative HPLC to obtain a highly pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[6].
Quorum Sensing Reporter Gene Assay
This assay is designed to screen for agonistic or antagonistic activity of Cyclo(L-Leu-D-Pro) against a specific quorum sensing system. A common model is the LuxR/I system from Vibrio fischeri or the LasR/I and RhlR/I systems from Pseudomonas aeruginosa, often using an E. coli reporter strain.
Materials:
-
E. coli reporter strain (e.g., carrying a plasmid with a QS-regulated promoter fused to a reporter gene like lacZ for β-galactosidase or luxCDABE for bioluminescence).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Native autoinducer (e.g., 3-oxo-C6-HSL for the LuxI/R system).
-
Synthesized Cyclo(L-Leu-D-Pro).
-
96-well microtiter plates.
-
Plate reader for measuring absorbance and luminescence or a spectrophotometer for β-galactosidase assay.
Procedure for Antagonist Assay:
-
Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the overnight culture to an OD600 of ~0.1 in fresh LB medium.
-
In a 96-well plate, add a constant, sub-maximal inducing concentration of the native autoinducer to all wells (except for negative controls).
-
Add varying concentrations of Cyclo(L-Leu-D-Pro) to the wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Add the diluted reporter strain culture to each well.
-
Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter gene expression (luminescence or β-galactosidase activity) and the bacterial growth (OD600).
-
A decrease in reporter signal without a corresponding decrease in growth indicates potential antagonistic activity.
Procedure for Agonist Assay:
-
Follow steps 1 and 2 as above.
-
In a 96-well plate, add varying concentrations of Cyclo(L-Leu-D-Pro) to the wells. Do not add the native autoinducer.
-
Add the diluted reporter strain culture to each well.
-
Incubate and measure as described above.
-
An increase in the reporter signal indicates potential agonistic activity.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the effect of Cyclo(L-Leu-D-Pro) on the ability of bacteria to form biofilms.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Appropriate growth medium (e.g., TSB, LB).
-
Synthesized Cyclo(L-Leu-D-Pro).
-
96-well flat-bottom polystyrene microtiter plates.
-
0.1% (w/v) crystal violet solution.
-
30% (v/v) acetic acid.
-
Plate reader.
Procedure:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture in fresh medium to a starting OD600 of ~0.05.
-
In a 96-well plate, add varying concentrations of Cyclo(L-Leu-D-Pro).
-
Add the diluted bacterial culture to each well.
-
Incubate the plate statically at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Carefully discard the planktonic culture and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 550-595 nm using a plate reader. A decrease in absorbance indicates inhibition of biofilm formation.
Visualizations: Conceptual Frameworks for Research
The following diagrams, generated using the DOT language for Graphviz, provide conceptual frameworks for the potential signaling pathway of Cyclo(L-Leu-D-Pro) and for the experimental workflows described above.
Caption: Workflow for Quorum Sensing Reporter Gene Assay.
Caption: Hypothetical Quorum Sensing Signaling Pathway.
Conclusion and Future Directions
The study of cyclic dipeptides as modulators of microbial communication is a rapidly evolving field with significant implications for understanding and controlling microbial behavior. While the biological activities of several cyclo(Leu-Pro) isomers have been characterized, Cyclo(L-Leu-D-Pro) remains an enigmatic molecule in the context of quorum sensing. The stark differences in activity observed between stereoisomers suggest that Cyclo(L-Leu-D-Pro) may have a unique biological role, or a more subtle one, that has yet to be elucidated.
-
Systematic Screening: Testing Cyclo(L-Leu-D-Pro) against a broad panel of quorum sensing reporter strains representing different bacterial species and signaling systems.
-
Receptor Binding Studies: Investigating the direct interaction of Cyclo(L-Leu-D-Pro) with known quorum sensing receptors using techniques such as isothermal titration calorimetry or surface plasmon resonance.
-
Transcriptomic Analysis: Performing RNA-sequencing to understand the global changes in gene expression in bacteria exposed to Cyclo(L-Leu-D-Pro).
-
In Vivo Studies: Evaluating the effect of Cyclo(L-Leu-D-Pro) on bacterial virulence and biofilm formation in relevant infection models.
By systematically addressing these questions, the scientific community can unravel the true biological function of Cyclo(L-Leu-D-Pro) and its potential as a tool to manipulate microbial communication for applications in medicine, agriculture, and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and unexpected insights into the modulation of LuxR-type quorum sensing by cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Cyclo(L-Leu-D-Pro) and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the cyclic dipeptide Cyclo(L-Leu-D-Pro) and its analogs. It details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates key biological signaling pathways influenced by these molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.
Introduction
Cyclo(L-Leu-D-Pro) belongs to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, which are prevalent in nature and exhibit a wide range of biological activities. These activities include antimicrobial, antifungal, antiviral, and antitumor properties. The rigid, chiral scaffold of DKPs makes them attractive starting points for the design of novel therapeutic agents. The stereochemistry of the constituent amino acids is a critical determinant of their biological function, with different stereoisomers often displaying distinct activities. This guide focuses on the chemical synthesis of Cyclo(L-Leu-D-Pro) and its analogs, providing the necessary information for their preparation and further investigation.
Synthetic Methodologies
The synthesis of Cyclo(L-Leu-D-Pro) and its analogs is most commonly achieved through the cyclization of a linear dipeptide precursor. Both solution-phase and solid-phase synthesis strategies have been successfully employed.
Solution-Phase Synthesis
The solution-phase synthesis of Cyclo(L-Leu-D-Pro) typically involves a three-step process:
-
Dipeptide Formation: Coupling of an N-protected amino acid (e.g., Boc-D-Proline) with an amino acid ester (e.g., L-Leucine methyl ester).
-
Deprotection: Removal of the N-protecting group (e.g., Boc group) to yield the free amine of the dipeptide ester.
-
Cyclization: Intramolecular aminolysis of the ester to form the diketopiperazine ring.
This approach is versatile and allows for the synthesis of a wide variety of DKP analogs by varying the starting amino acids.
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of DKP libraries. In this method, the first amino acid is attached to a solid support (resin). The second amino acid is then coupled, and subsequent deprotection and cleavage from the resin can be designed to promote cyclization, yielding the desired DKP. This method is particularly advantageous for high-throughput synthesis of analogs.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Cyclo(L-Leu-D-Pro) and its analogs.
General Solution-Phase Synthesis of Cyclo(L-Leu-D-Pro)
This protocol is a representative procedure based on established methods for DKP synthesis.
Step 1: Synthesis of Boc-D-Pro-L-Leu-OMe (Protected Dipeptide)
-
To a solution of Boc-D-Proline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq) at 0 °C.
-
Add L-Leucine methyl ester hydrochloride (1.0 eq) and a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified Boc-D-Pro-L-Leu-OMe in a solution of 4 M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent under reduced pressure to obtain the deprotected dipeptide salt (H-D-Pro-L-Leu-OMe·HCl or H-D-Pro-L-Leu-OMe·TFA).
Step 3: Cyclization to Cyclo(L-Leu-D-Pro)
-
Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as toluene, xylene, or 2-butanol.
-
Add a base like triethylamine or N-methylmorpholine (NMM) to neutralize the salt and facilitate cyclization.
-
Reflux the mixture for several hours to overnight, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Cyclo(L-Leu-D-Pro) by silica gel column chromatography or recrystallization.
General Solid-Phase Synthesis of Proline-Containing Diketopiperazines
-
Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Leucine) to the resin using a coupling agent like DCC/HOBt or HBTU/DIEA.
-
Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.
-
Couple the second Fmoc-protected amino acid (e.g., Fmoc-D-Proline) to the resin-bound amino acid.
-
Remove the Fmoc protecting group of the second amino acid.
-
Cleave the dipeptide from the resin and induce cyclization simultaneously using a solution of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash.
-
Purify the crude Cyclo(L-Leu-D-Pro) by preparative HPLC.
Data Presentation
Quantitative data for the synthesis and characterization of Cyclo(Leu-Pro) stereoisomers, as well as their biological activities, are summarized in the tables below for easy comparison.
Table 1: Synthesis and Characterization of Cyclo(Leu-Pro) Stereoisomers
| Compound | Starting Materials | Yield (%) | 1H NMR (CDCl₃, 500 MHz) δ (ppm) | 13C NMR (CDCl₃, 126 MHz) δ (ppm) | HRMS (ESI, m/z) [M+H]+ |
| Cyclo(L-Leu-L-Pro) | Boc-L-Pro-OH, H-L-Leu-OMe·HCl | Not specified | 6.01 (s, 1H), 4.19 (t, J=8.1 Hz, 1H), 4.02 (dd, J=9.6, 4.2 Hz, 1H), 3.65-3.53 (m, 2H), 2.38-2.28 (m, 1H), 2.11-1.90 (m, 3H), 1.83-1.74 (m, 1H), 1.73-1.63 (m, 2H), 1.00 (d, J=6.4 Hz, 3H), 0.94 (d, J=6.4 Hz, 3H) | 170.3, 165.7, 59.5, 53.6, 45.4, 40.8, 29.1, 24.9, 23.2, 22.8, 21.6 | 211.1441 (Calcd.), 211.1442 (Obsd.) |
| Cyclo(L-Leu-D-Pro) | Boc-D-Pro-OH, H-L-Leu-OMe·HCl | Not specified | 6.93 (s, 1H), 4.10 (dd, J=9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J=2.3 Hz, 1H), 3.55 (dd, J=9.1, 2.4 Hz, 1H), 2.44–2.36 (m, 1H), 2.09–1.97 (m, 2H), 1.95–1.86 (m, 1H), 1.82–1.74 (m, 1H), 1.72–1.57 (m, 2H), 0.97 (dd, J=17.6, 6.6 Hz, 6H) | 169.8, 166.5, 58.0, 56.3, 45.7, 42.5, 28.9, 24.4, 23.0, 22.2, 21.3 | 211.1441 (Calcd.), 211.1439 (Obsd.) |
| Cyclo(D-Leu-L-Pro) | Boc-L-Pro-OH, H-D-Leu-OMe·HCl | Not specified | 6.89 (s, 1H), 4.10 (dd, J=9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J=2.3 Hz, 1H), 3.55 (dd, J=9.1, 2.4 Hz, 1H), 2.44–2.36 (m, 1H), 2.09–1.97 (m, 2H), 1.95–1.86 (m, 1H), 1.82–1.74 (m, 1H), 1.72–1.57 (m, 2H), 0.97 (dd, J=17.6, 6.6 Hz, 6H) | 169.8, 166.5, 58.0, 56.3, 45.7, 42.5, 28.9, 24.4, 23.0, 22.2, 21.3 | 211.1441 (Calcd.), 211.1440 (Obsd.) |
| Cyclo(D-Leu-D-Pro) | Boc-D-Pro-OH, H-D-Leu-OMe·HCl | Not specified | 6.01 (s, 1H), 4.19 (t, J=8.1 Hz, 1H), 4.02 (dd, J=9.6, 4.2 Hz, 1H), 3.65-3.53 (m, 2H), 2.38-2.28 (m, 1H), 2.11-1.90 (m, 3H), 1.83-1.74 (m, 1H), 1.73-1.63 (m, 2H), 1.00 (d, J=6.4 Hz, 3H), 0.94 (d, J=6.4 Hz, 3H) | 170.3, 165.7, 59.5, 53.6, 45.4, 40.8, 29.1, 24.9, 23.2, 22.8, 21.6 | 211.1441 (Calcd.), 211.1442 (Obsd.) |
Note: NMR and HRMS data are sourced from reference[1]. Yields are highly dependent on the specific reaction conditions and purification methods used.
Table 2: Biological Activities of Cyclo(Leu-Pro) Stereoisomers
| Compound | Biological Activity | Organism | Quantitative Data | Reference |
| Cyclo(L-Leu-L-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | IC₅₀ = 0.20 mg/mL | [2] |
| Cyclo(D-Leu-D-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | Similar activity to Cyclo(L-Leu-L-Pro) | [2] |
| Cyclo(L-Leu-D-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | Weaker activity | [2] |
| Cyclo(D-Leu-L-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | Weaker activity | [2] |
| Cyclo(L-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | Significant inhibition of conidia germination and appressorium formation at 100 µg/mL | [3] |
| Cyclo(D-Leu-D-Pro) | Antifungal | Colletotrichum orbiculare | Significant reduction in conidia germination at 100 µg/mL | [3] |
| Cyclo(D-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | No significant antifungal activity | [3] |
Signaling Pathways and Mechanisms of Action
Cyclo(L-Leu-D-Pro) and its analogs exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.
General Synthetic Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of Cyclo(L-Leu-D-Pro).
Caption: Solution-phase synthesis workflow for Cyclo(L-Leu-D-Pro).
Interference with Bacterial Quorum Sensing
Cyclo(Leu-Pro) analogs have been shown to interfere with quorum sensing in Gram-negative bacteria, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. They can act as antagonists of LuxR-type receptors.
Caption: Antagonism of LuxR-type quorum sensing by Cyclo(L-Leu-D-Pro) analogs.
Putative Mechanism of Antifungal Action
The antifungal activity of Cyclo(Leu-Pro) stereoisomers may involve the disruption of key signaling pathways that regulate fungal development and virulence, such as the mitogen-activated protein kinase (MAPK) cascade, which is crucial for processes like appressorium formation in pathogenic fungi.
Caption: Hypothesized interference with the fungal MAPK signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis of Cyclo(L-Leu-D-Pro) and its analogs, supported by experimental protocols and quantitative data. The versatility of the diketopiperazine scaffold, combined with the profound impact of stereochemistry on biological activity, underscores the importance of robust synthetic methodologies. The illustrated signaling pathways offer insights into their mechanisms of action, highlighting their potential as modulators of bacterial communication and fungal pathogenesis. This information serves as a solid foundation for further research and development of novel DKP-based therapeutic agents.
References
The Role of Cyclo(L-Leu-D-Pro) in Microbial Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) family of cyclic dipeptides, is emerging as a significant signaling molecule in the complex world of microbial interactions. These small, stable molecules are produced by a wide array of microorganisms, including bacteria and fungi, and play a crucial role in mediating intercellular communication, a process often referred to as quorum sensing (QS). The stereochemistry of these molecules, particularly the inclusion of D-amino acids, can significantly influence their biological activity, making Cyclo(L-Leu-D-Pro) a molecule of particular interest. This technical guide provides an in-depth overview of the current understanding of Cyclo(L-Leu-D-Pro) and its related stereoisomers in microbial communication, biofilm formation, and virulence factor production, offering valuable insights for researchers and professionals in drug development. While much of the available quantitative data focuses on the more commonly studied Cyclo(L-Leu-L-Pro) isomer, this document will also address the known activities of Cyclo(L-Leu-D-Pro) and highlight the critical need for further research into its specific roles.
Core Concepts: Quorum Sensing and Biofilm Formation
Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and synchronize their behavior. This process relies on the production, release, and detection of signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a cascade of gene expression changes, leading to collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). These complex structures provide protection from environmental stresses, host immune responses, and antimicrobial agents, making them a significant challenge in clinical and industrial settings. The formation and development of biofilms are often tightly regulated by quorum sensing systems.
Cyclic dipeptides, including Cyclo(L-Leu-D-Pro), can act as both agonists and antagonists of quorum sensing systems, thereby influencing biofilm formation and virulence. Their ability to interfere with these critical bacterial processes makes them attractive targets for the development of novel anti-infective therapies.
Data Presentation: Quantitative Effects of Cyclo(Leu-Pro) Isomers
The following tables summarize the available quantitative data on the biological activities of Cyclo(L-Leu-L-Pro), a close stereoisomer of Cyclo(L-Leu-D-Pro). Direct quantitative data for Cyclo(L-Leu-D-Pro) is limited in the current literature, underscoring the need for further investigation into its specific bioactivities.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro)
| Target Microorganism | MIC (µg/mL) | Reference |
| Listeria monocytogenes ATCC 19111 | 512 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 256 | |
| Vancomycin-resistant Enterococcus faecalis | 12.5 | [2] |
| Pseudomonas aeruginosa | No significant effect on growth | [3] |
Table 2: Anti-Biofilm Activity of Cyclo(L-Leu-L-Pro)
| Target Microorganism | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Listeria monocytogenes | 64 | Dose-dependent | [1] |
| Listeria monocytogenes | 128 | Dose-dependent | [1] |
| Listeria monocytogenes | 256 | Dose-dependent | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | ~85-87% (Dose-dependent) | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | ~85-87% (Dose-dependent) | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | ~85-87% (Dose-dependent) | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | ~85-87% (Dose-dependent) |
Signaling Pathways
Cyclic dipeptides can modulate various signaling pathways in bacteria. Two well-characterized systems that are influenced by cyclic dipeptides are the ToxR regulon in Vibrio cholerae and the accessory gene regulator (agr) system in Staphylococcus aureus .
ToxR Regulon in Vibrio cholerae
The ToxR regulon is a complex regulatory cascade that controls the expression of key virulence factors in Vibrio cholerae, including cholera toxin (CT) and the toxin-coregulated pilus (TCP). While the direct interaction of Cyclo(L-Leu-D-Pro) with this pathway is not fully elucidated, studies on the related molecule Cyclo(Phe-Pro) have shown that it can modulate the ToxR regulon.
Accessory Gene Regulator (agr) System in Staphylococcus aureus
The agr quorum sensing system in Staphylococcus aureus is a key regulator of virulence. It controls the expression of a wide range of toxins and other virulence factors in a cell-density-dependent manner. The system is activated by an autoinducing peptide (AIP). Cyclic dipeptides have been shown to interfere with the agr system, leading to a reduction in virulence factor production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Cyclo(L-Leu-D-Pro) and related cyclic dipeptides in microbial interactions.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Target microorganism (e.g., Staphylococcus aureus, Listeria monocytogenes)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
Cyclo(L-Leu-D-Pro) or other test compounds
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target microorganism into 5 mL of growth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05 (corresponds to ~1 x 10^6 CFU/mL).
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include positive controls (bacteria with solvent but no compound) and negative controls (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Confirm by measuring the OD600 of each well using a plate reader. The MIC is the concentration that shows no significant increase in OD600 compared to the negative control.
-
Biofilm Formation Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of a compound on biofilm formation.
Materials:
-
Target microorganism
-
Appropriate growth medium
-
Test compound at sub-MIC concentrations
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Bacterial Culture and Inoculation:
-
Grow the target microorganism overnight as described in the MIC assay protocol.
-
Dilute the culture in fresh medium and add 100 µL to each well of a 96-well plate.
-
Add 100 µL of the test compound at various sub-MIC concentrations to the wells. Include a no-compound control.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for 24 to 48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100
-
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
Objective: To screen for compounds that inhibit quorum sensing using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test compound
-
N-hexanoyl-L-homoserine lactone (AHL) if using a mutant strain like CV026
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of LB broth to each well.
-
Add the test compound at various concentrations.
-
If using an AHL-inducible strain, add a fixed concentration of AHL to induce violacein production.
-
Inoculate each well with 100 µL of the diluted overnight culture of C. violaceum.
-
-
Incubation:
-
Incubate the plate at 30°C for 24 hours.
-
-
Violacein Quantification:
-
Centrifuge the plate to pellet the bacterial cells.
-
Discard the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm.
-
-
Data Analysis:
-
The percentage of violacein inhibition is calculated relative to the control (no compound).
-
Quantification of Virulence Factors
Objective: To quantify the production of the virulence factor pyocyanin (B1662382).
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without the test compound for 24-48 hours.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and extract the pyocyanin by adding an equal volume of chloroform (B151607) and vortexing.
-
Separate the chloroform layer (blue) and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the pink solution at 520 nm.
-
Calculate the pyocyanin concentration using the extinction coefficient.
Objective: To measure the activity of the virulence factor elastase.
Procedure using Elastin-Congo Red:
-
Prepare cell-free supernatants from P. aeruginosa cultures grown with and without the test compound.
-
Prepare a reaction mixture containing the supernatant, Elastin-Congo Red substrate, and a suitable buffer (e.g., Tris-HCl).
-
Incubate the mixture at 37°C for a defined period (e.g., 3-4 hours).
-
Stop the reaction and centrifuge to pellet the insoluble substrate.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red.
Objective: To determine the hemolytic activity of alpha-hemolysin.
Procedure:
-
Prepare cell-free supernatants from S. aureus cultures.
-
Wash and resuspend rabbit red blood cells (RBCs) in PBS to a final concentration of 1%.
-
In a 96-well plate, mix the bacterial supernatant with the RBC suspension.
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance at 540 nm to quantify the released hemoglobin. A 1% Triton X-100 solution is used as a positive control for 100% lysis.
Conclusion and Future Directions
Cyclo(L-Leu-D-Pro) and its stereoisomers represent a fascinating and promising class of molecules with the potential to modulate microbial behavior. Their ability to interfere with quorum sensing, inhibit biofilm formation, and reduce the production of virulence factors makes them attractive candidates for the development of novel anti-infective strategies. Such "anti-virulence" therapies offer a significant advantage over traditional antibiotics as they are less likely to induce resistance.
However, this technical guide also highlights a critical knowledge gap: the scarcity of specific quantitative data for Cyclo(L-Leu-D-Pro). While research on the L-L isomer provides a valuable foundation, the profound impact of stereochemistry on biological activity necessitates a dedicated and thorough investigation into the D-Pro variant. Future research should focus on:
-
Systematic screening of Cyclo(L-Leu-D-Pro) against a broad range of clinically relevant pathogens.
-
Determination of its specific MIC, IC50 for biofilm inhibition, and efficacy in reducing various virulence factors.
-
Elucidation of the precise molecular mechanisms by which Cyclo(L-Leu-D-Pro) interacts with bacterial signaling pathways.
-
In vivo studies to assess its therapeutic potential in animal models of infection.
By addressing these research questions, the scientific and drug development communities can unlock the full potential of Cyclo(L-Leu-D-Pro) and other cyclic dipeptides in the fight against infectious diseases.
References
- 1. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Cyclo(L-Leu-D-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Cyclo(L-Leu-D-Pro), a cyclic dipeptide of significant interest in chemical biology and drug discovery. The document outlines key spectroscopic data, detailed experimental protocols for its characterization, and insights into its potential biological roles, particularly in modulating bacterial communication.
Introduction
Cyclo(L-Leu-D-Pro), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a stereoisomer of the naturally occurring Cyclo(L-Leu-L-Pro). DKPs are ubiquitous in nature and exhibit a wide range of biological activities. The stereochemistry of these molecules is a critical determinant of their biological function, making the unambiguous characterization of each stereoisomer, such as Cyclo(L-Leu-D-Pro), essential for research and development. This guide focuses on the key spectroscopic techniques used to identify and characterize this specific diastereomer.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for Cyclo(L-Leu-D-Pro). This data is crucial for the identification and verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for Cyclo(L-Leu-D-Pro)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.93 | s | 1H | |
| 4.10 | dd | 9.7, 6.5 | 1H |
| 3.99–3.91 | m | 1H | |
| 3.64 | d | 2.3 | 1H |
| 3.55 | dd | 9.1, 2.4 | 1H |
| 2.44–2.36 | m | 1H | |
| 2.09–1.97 | m | 2H | |
| 1.95–1.86 | m | 1H | |
| 1.82–1.74 | m | 1H | |
| 1.72–1.57 | m | 2H | |
| 0.97 | dd | 17.6, 6.6 | 6H |
Solvent: CDCl₃, Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for Cyclo(L-Leu-D-Pro)
| Chemical Shift (δ) ppm | Assignment |
| 169.76 | C=O |
| 166.45 | C=O |
| 58.03 | Cα (Pro) |
| 56.25 | Cα (Leu) |
| 45.66 | Cδ (Pro) |
| 42.50 | Cβ (Leu) |
| 28.93 | Cβ (Pro) |
| 24.43 | Cγ (Leu) |
| 23.04 | Cγ (Pro) |
| 22.20 | Cδ₁ (Leu) |
| 21.31 | Cδ₂ (Leu) |
Solvent: CDCl₃, Frequency: 126 MHz[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Cyclo(L-Leu-D-Pro)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 211.1441 | 211.1439 |
Ionization Method: Electrospray Ionization (ESI)[1]
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of Cyclo(L-Leu-D-Pro) are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified Cyclo(L-Leu-D-Pro) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 500 MHz (for ¹H) or 126 MHz (for ¹³C) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Employ proton decoupling to simplify the spectrum.
-
Reference the chemical shifts to the solvent peak of CDCl₃ at 77.0 ppm.
-
3.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of Cyclo(L-Leu-D-Pro) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Operate the mass analyzer in high-resolution mode to obtain accurate mass measurements for elemental composition confirmation.
-
3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy (General Protocol)
-
KBr Pellet Method:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of Cyclo(L-Leu-D-Pro) with approximately 200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.[2][3]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4]
-
Acquire the FT-IR spectrum of the KBr pellet.
-
-
Attenuated Total Reflectance (ATR)-FTIR:
3.4 Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a critical technique for distinguishing between stereoisomers of chiral molecules like Cyclo(L-Leu-D-Pro).
-
Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent, such as methanol, to a known concentration.
-
Instrumentation: A circular dichroism spectrometer.
-
Data Acquisition:
-
Record the ECD spectrum over a suitable wavelength range (e.g., 200-300 nm).
-
Use a quartz cuvette with an appropriate path length.
-
The resulting spectrum, which shows differential absorption of left and right circularly polarized light, will be characteristic of the specific stereoisomer. The ECD spectra of the four stereoisomers of cyclo(Leu-Pro) are distinct, allowing for unambiguous assignment.[1]
-
Biological Context: Role in Bacterial Quorum Sensing
Cyclic dipeptides are known to play significant roles in bacterial communication, a process termed quorum sensing (QS). In QS, bacteria produce and release signaling molecules called autoinducers to coordinate gene expression in a population-density-dependent manner. Many cyclic dipeptides can act as either QS signals or inhibitors.
The diagram below illustrates a generalized bacterial quorum sensing circuit and indicates the potential points of intervention for a molecule like Cyclo(L-Leu-D-Pro).
Caption: Bacterial Quorum Sensing and Potential Inhibition by Cyclo(L-Leu-D-Pro).
This workflow illustrates how bacteria synthesize and secrete autoinducer molecules. At a high population density, these molecules bind to intracellular or membrane-bound receptors, triggering a signaling cascade that alters gene expression, often leading to the production of virulence factors or biofilm formation. Cyclic dipeptides like Cyclo(L-Leu-D-Pro) can potentially interfere with this process, for instance, by competitively binding to the receptor protein and inhibiting the signaling pathway.
Experimental Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a synthesized or isolated sample of Cyclo(L-Leu-D-Pro) is outlined below.
Caption: Workflow for the Spectroscopic Characterization of Cyclo(L-Leu-D-Pro).
This workflow begins with a purified sample and proceeds through the key spectroscopic techniques. Mass spectrometry confirms the molecular formula, NMR spectroscopy elucidates the chemical structure and connectivity, FT-IR identifies the functional groups present, and ECD confirms the absolute stereochemistry. The combined data from these techniques allows for the unambiguous structural confirmation of Cyclo(L-Leu-D-Pro).
Conclusion
The comprehensive spectroscopic characterization of Cyclo(L-Leu-D-Pro) is fundamental to understanding its chemical properties and biological activities. The data and protocols presented in this guide provide a robust framework for researchers in the fields of natural product chemistry, medicinal chemistry, and microbiology to accurately identify and further investigate this and related cyclic dipeptides. The distinct spectroscopic signature of Cyclo(L-Leu-D-Pro), particularly its ECD spectrum, allows for its clear differentiation from its other stereoisomers, which is paramount for elucidating its specific role in biological systems and for its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(L-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a class of compounds also known as diketopiperazines (DKPs). These molecules are of significant interest in drug development due to their diverse biological activities, which include antimicrobial, antiviral, and antitumor effects.[1][2] The constrained cyclic structure of DKPs often imparts unique physiological properties.[3] The synthesis and isolation of specific stereoisomers, such as Cyclo(L-Leu-D-Pro), are crucial for investigating their structure-activity relationships and therapeutic potential. Chirality is a critical factor in biological systems, as different enantiomers can exhibit vastly different physiological effects.[4]
This application note provides a detailed protocol for the purification of Cyclo(L-Leu-D-Pro) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful and widely used technique for the separation and purification of peptides and other small molecules based on their hydrophobicity.[3][5]
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobic character. A nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).[5] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will therefore elute later than more polar compounds. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds are sequentially eluted from the column according to their hydrophobicity, allowing for their separation and purification. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution for peptides.[5]
Experimental Protocols
This section details the methodology for the purification of Cyclo(L-Leu-D-Pro) by RP-HPLC.
Materials and Equipment
-
HPLC System: An Agilent 1200 series system or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostated column compartment, and a variable wavelength detector.[6]
-
Column: A reversed-phase C18 column is a common starting point for the purification of cyclodipeptides.[7][8] A preparative or semi-preparative column should be chosen based on the amount of sample to be purified.
-
Solvents: HPLC grade water, acetonitrile (ACN), and methanol (B129727) (MeOH).
-
Additive: Trifluoroacetic acid (TFA), 0.1% (v/v) is commonly used.[5][8]
-
Sample: Crude Cyclo(L-Leu-D-Pro) synthesized or extracted, dissolved in a suitable solvent (e.g., initial mobile phase composition or a solvent with slightly higher elution strength).
-
Fraction Collector
-
Rotary Evaporator or Lyophilizer
Sample Preparation
-
Dissolve the crude Cyclo(L-Leu-D-Pro) sample in a minimal amount of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Method Development and Purification
Method development is crucial for achieving optimal separation.[5] An initial analytical run on a smaller scale can help determine the ideal gradient conditions before scaling up to a preparative separation.
Analytical Method Development:
-
Column: Analytical C18 column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 210-220 nm, where the peptide bond absorbs.[8]
-
Injection Volume: 10 µL.
-
Gradient: Start with a broad gradient to determine the approximate elution time of Cyclo(L-Leu-D-Pro) (e.g., 5% to 95% B over 30 minutes). Based on the retention time, a shallower, more focused gradient can be developed to improve resolution between the target compound and impurities.[5]
Preparative Purification:
Once the analytical method is optimized, it can be scaled up for preparative purification.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 10 mm or larger).[8]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: Adjust the flow rate based on the column diameter. For a 10 mm ID column, a starting flow rate could be around 4-5 mL/min.
-
Detection: UV at 210-220 nm.
-
Injection Volume: Dependent on the sample concentration and column loading capacity. Start with a smaller injection and scale up as needed.[5]
-
Gradient: Use the optimized gradient from the analytical run, adjusting the segment times as needed for the preparative column and flow rate.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified Cyclo(L-Leu-D-Pro) as a solid.
Data Presentation
The following table summarizes typical HPLC parameters for the purification of cyclic dipeptides, which can be adapted for Cyclo(L-Leu-D-Pro).
| Parameter | Setting | Rationale/Reference |
| Column | Reversed-Phase C18 | Widely used for peptide and cyclic dipeptide separation due to its hydrophobic interaction capabilities.[7][8] |
| Mobile Phase A | Water with 0.1% TFA | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | The organic modifier used to elute compounds from the column.[5] |
| Gradient | Linear gradient (e.g., 10-70% B) | A gradient elution is necessary for separating compounds with a range of hydrophobicities. The specific gradient should be optimized.[8] |
| Flow Rate | 1.0 mL/min (analytical), 4-20 mL/min (preparative) | Flow rate is scaled based on the column diameter. |
| Detection Wavelength | 210-220 nm | The peptide bond exhibits strong absorbance in this range.[8] |
| Column Temperature | Ambient or controlled (e.g., 40°C) | Maintaining a consistent temperature can improve reproducibility.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of Cyclo(L-Leu-D-Pro) using HPLC.
Caption: Workflow for Cyclo(L-Leu-D-Pro) purification by HPLC.
Factors Influencing HPLC Separation
This diagram outlines the key parameters that can be adjusted to optimize the HPLC separation of Cyclo(L-Leu-D-Pro).
Caption: Key factors influencing HPLC separation.
Conclusion
The protocol described in this application note provides a comprehensive guide for the purification of Cyclo(L-Leu-D-Pro) using reversed-phase HPLC. By systematically developing and optimizing the HPLC method, researchers can obtain highly pure material suitable for further biological and pharmacological studies. The provided tables and diagrams serve as valuable tools for understanding and implementing this purification strategy.
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Cyclo(L-Leu-D-Pro) by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the cyclic dipeptide Cyclo(L-Leu-D-Pro) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are included to facilitate the characterization and quantification of this compound in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for the structural elucidation of Cyclo(L-Leu-D-Pro), providing detailed information about its chemical environment, stereochemistry, and conformation in solution.
Quantitative Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Cyclo(L-Leu-D-Pro) in CDCl₃, based on literature data[1].
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Cyclo(L-Leu-D-Pro) (500 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.93 | s | NH | |
| 4.10 | dd | 9.7, 6.5 | Leu α-H |
| 3.99–3.91 | m | Pro α-H | |
| 3.64 | d | 2.3 | Pro δ-H |
| 3.55 | dd | 9.1, 2.4 | Pro δ-H |
| 2.44–2.36 | m | Pro β-H | |
| 2.09–1.97 | m | Pro γ-H, Pro β-H | |
| 1.95–1.86 | m | Pro γ-H | |
| 1.82–1.74 | m | Leu β-H | |
| 1.72–1.57 | m | Leu γ-H | |
| 0.97 | dd | 17.6, 6.6 | Leu δ-CH₃ |
Table 2: ¹³C NMR Chemical Shifts for Cyclo(L-Leu-D-Pro) (126 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.76 | Leu C=O |
| 166.45 | Pro C=O |
| 58.03 | Leu α-C |
| 56.25 | Pro α-C |
| 45.66 | Pro δ-C |
| 42.50 | Leu β-C |
| 28.93 | Pro β-C |
| 24.43 | Leu γ-C |
| 23.04 | Pro γ-C |
| 22.20 | Leu δ-CH₃ |
| 21.31 | Leu δ-CH₃ |
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of Cyclo(L-Leu-D-Pro).
1.2.1. Sample Preparation
-
Weigh 5-10 mg of high-purity Cyclo(L-Leu-D-Pro).
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For solubility improvement, other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used, but chemical shifts will vary.
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (for complete assignment):
-
Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.
-
1.2.3. Data Processing
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Assign the peaks based on chemical shifts, coupling patterns, and 2D correlation data.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis of Cyclo(L-Leu-D-Pro).
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of Cyclo(L-Leu-D-Pro) and to study its fragmentation pattern for structural confirmation.
Quantitative Data
Table 3: High-Resolution Mass Spectrometry Data for Cyclo(L-Leu-D-Pro)
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 211.1441 | 211.1439 | [1] |
Table 4: Expected Fragmentation Pattern for Protonated Cyclo(L-Leu-D-Pro) ([M+H]⁺)
| Fragment Ion m/z | Proposed Loss | Description |
| 193.1335 | H₂O | Loss of a water molecule. |
| 183.1492 | CO | Loss of carbon monoxide. |
| 154.0917 | C₄H₉ (isobutyl) | Cleavage of the leucine (B10760876) side chain. |
| 114.0917 | Proline residue | Cleavage of the proline ring. |
| 98.0600 | Leucine iminium ion | Fragmentation of the diketopiperazine ring. |
| 70.0651 | Proline iminium ion | Fragmentation of the diketopiperazine ring. |
Experimental Protocol: Mass Spectrometry Analysis
This protocol describes the analysis of Cyclo(L-Leu-D-Pro) using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2.2.1. Sample Preparation
-
Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
2.2.2. Mass Spectrometry Data Acquisition
-
Instrument: A high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan:
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-120 °C.
-
-
MS/MS (Tandem MS) Scan:
-
Select the protonated molecular ion ([M+H]⁺, m/z 211.14) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
2.2.3. Data Analysis
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Compare the observed fragmentation pattern with the expected pattern for cyclic dipeptides to confirm the structure.
Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflow for MS analysis of Cyclo(L-Leu-D-Pro).
Signaling Pathways and Logical Relationships
While Cyclo(L-Leu-D-Pro) itself is not directly involved in a signaling pathway, its analysis follows a logical progression from sample to structure. The following diagram illustrates this logical relationship.
Caption: Logical workflow from compound to structural information.
References
Application Notes and Protocols for Antifungal Activity Assay of Cyclo(L-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal activity of the cyclic dipeptide Cyclo(L-Leu-D-Pro) and its stereoisomers. This document includes quantitative data on its efficacy against various fungal species, detailed protocols for performing standard antifungal susceptibility assays, and insights into its potential mechanisms of action.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. These molecules have gained significant attention in drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Cyclo(L-Leu-D-Pro) and its stereoisomers have demonstrated notable antifungal activity against a range of pathogenic and spoilage fungi. The stereochemistry of the constituent amino acids plays a crucial role in the biological activity of these compounds.
Quantitative Antifungal Activity
The antifungal efficacy of Cyclo(L-Leu-D-Pro) and its related isomers has been quantified using various assays, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro)
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium oxysporum | 16 | [1] |
| Aspergillus flavus | 16 | [1] |
| Aspergillus niger | 17 | [1] |
| Penicillium expansum | 18 | [1] |
| Candida albicans | 50 | [1] |
| Candida metapsilosis | 32 | [1] |
| Candida parapsilosis | 30 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Pro-D-Leu)
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus flavus MTCC 277 | 8 | [2] |
| Aspergillus niger MTCC 282 | Not specified | [2] |
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The following are detailed protocols for the broth microdilution and agar (B569324) disk diffusion assays, adapted for the testing of cyclic dipeptides like Cyclo(L-Leu-D-Pro). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Cyclo(L-Leu-D-Pro)
-
Sterile 96-well microtiter plates
-
Fungal culture in logarithmic growth phase
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate to obtain a fresh culture.
-
For yeasts, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, cover the surface of a mature culture with sterile saline and gently scrape to dislodge conidia. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution with RPMI-1640 medium to obtain a range of concentrations. Typically, 100 µL of medium is added to wells 2-12, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, and so on, creating a dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilutions (wells 1-11).
-
Well 11 serves as a growth control (inoculum without the compound), and well 12 serves as a sterility control (medium only).
-
Incubate the plate at 35-37°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cyclo(L-Leu-D-Pro) that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Broth Microdilution Assay Workflow
Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Cyclo(L-Leu-D-Pro)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (supplemented with 2% glucose for yeasts)
-
Fungal culture in logarithmic growth phase
-
Sterile saline (0.85%) or PBS
-
Sterile swabs
-
Incubator
-
Calipers
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal suspension as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent.
-
Impregnate sterile filter paper disks with a known amount of the Cyclo(L-Leu-D-Pro) solution and allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a disk impregnated with the solvent alone as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters using calipers.
-
Agar Disk Diffusion Assay Workflow
Mechanism of Action and Signaling Pathways
The precise mechanism of antifungal action for Cyclo(L-Leu-D-Pro) is not fully elucidated, but several studies suggest potential modes of action.
Disruption of Fungal Cell Membrane
A proposed general mechanism for the antifungal activity of cyclic peptides is the disruption of the fungal cell membrane. These peptides may interact with the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Inhibition of Aflatoxin Biosynthesis Pathway
In Aspergillus parasiticus, Cyclo(L-Leu-L-Pro) has been shown to repress the transcription of several genes essential for the biosynthesis of aflatoxin, a mycotoxin.[4][5] This suggests a more specific interaction with fungal signaling pathways that regulate secondary metabolism.
Inhibition of Aflatoxin Biosynthesis
Potential Interaction with MAPK Signaling Pathway
Extracts containing cyclic dipeptides have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway in fungi.[6] This pathway is crucial for various cellular processes, including stress response, morphogenesis, and virulence. The exact molecular interactions between Cyclo(L-Leu-D-Pro) and the MAPK pathway require further investigation.
Potential MAPK Pathway Interaction
Conclusion
Cyclo(L-Leu-D-Pro) and its stereoisomers represent a promising class of antifungal agents. The provided data and protocols offer a solid foundation for researchers to further investigate their antifungal properties and potential therapeutic applications. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their in vivo efficacy and safety profiles.
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing Cyclo(L-Leu-D-Pro) and its Isomers on Colletotrichum orbiculare
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Colletotrichum orbiculare, the causative agent of anthracnose in cucurbits, poses a significant threat to agricultural productivity. The exploration of novel antifungal compounds is crucial for the development of effective disease management strategies. Cyclic dipeptides (CDPs), such as Cyclo(L-Leu-Pro), have emerged as promising candidates due to their antifungal properties.
This document provides a comprehensive protocol for testing the antifungal activity of Cyclo(L-Leu-D-Pro) and its stereoisomers against C. orbiculare. It is important to note that while the user has requested a protocol for Cyclo(L-Leu-D-Pro), existing research indicates that the heterochiral isomers of Cyclo(Leu-Pro), including the structurally similar Cyclo(D-Leu-L-Pro), exhibit no significant antifungal activity against C. orbiculare[1][2][3]. The homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), have demonstrated notable inhibitory effects[1][2][3]. Therefore, this protocol will focus on testing all relevant isomers to provide a comprehensive evaluation.
The provided methodologies detail in vitro assays to determine the Minimum Inhibitory Concentration (MIC) and to assess the impact on critical stages of the fungal life cycle, namely conidial germination and appressorium formation. Understanding the differential activities of these stereoisomers is essential for structure-activity relationship studies and for guiding the development of potent antifungal agents.
Data Presentation
The following tables summarize the reported quantitative data on the antifungal activity of Cyclo(Leu-Pro) isomers against Colletotrichum orbiculare.
Table 1: Effect of Cyclo(Leu-Pro) Isomers on Conidial Germination of C. orbiculare
| Isomer | Concentration (µg/mL) | Inhibition Rate (%) |
| Cyclo(L-Leu-L-Pro) | 100 | 19.7 |
| Cyclo(D-Leu-D-Pro) | 100 | 19.9 |
| Cyclo(D-Leu-L-Pro) | 100 | Significant inhibitory activity |
| Control (Water) | - | 0 |
Data extracted from Kim et al., 2023.[1][2]
Table 2: Effect of Cyclo(Leu-Pro) Isomers on Appressorium Formation of C. orbiculare
| Isomer | Concentration (µg/mL) | Appressorium Formation Rate (%) |
| Cyclo(L-Leu-L-Pro) | 100 | Significantly reduced |
| Cyclo(D-Leu-D-Pro) | 100 | No significant effect |
| Cyclo(D-Leu-L-Pro) | 100 | No significant effect |
| Control (Water) | - | Normal formation |
Data extracted from Kim et al., 2023.[1][2]
Table 3: Effect of Cyclo(Leu-Pro) Isomers on Lesion Area on Detached Cucumber Leaves
| Isomer | Concentration (µg/mL) | Lesion Area (mm²) at 7 dpi |
| Cyclo(L-Leu-L-Pro) | 100 | Significantly reduced |
| Cyclo(D-Leu-D-Pro) | 100 | Significantly reduced |
| Cyclo(D-Leu-L-Pro) | 100 | No significant reduction |
| Control (Water) | - | ~76.6 |
Data extracted from Kim et al., 2023.[2]
Experimental Protocols
Fungal Strain and Culture Conditions
-
Fungal Strain: Colletotrichum orbiculare (a pathogenic strain, e.g., ATCC 66954).
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) is a suitable medium for routine culture.
-
Incubation: Cultures should be maintained at 25-28°C with a 12-hour light/dark cycle to promote sporulation.
Preparation of Conidial Suspension
-
Flood a 7-10 day old PDA plate culture of C. orbiculare with 10 mL of sterile distilled water containing 0.01% (v/v) Tween 80.
-
Gently scrape the surface of the agar with a sterile glass rod to dislodge the conidia.
-
Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the conidial suspension at 5,000 rpm for 10 minutes, discard the supernatant, and resuspend the pellet in sterile distilled water.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 conidia/mL) with sterile distilled water.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
-
Preparation of Test Compounds:
-
Prepare stock solutions of Cyclo(L-Leu-D-Pro) and its isomers (Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro)) in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentration of DMSO should not exceed 1% (v/v).
-
-
Inoculation:
-
Adjust the conidial suspension of C. orbiculare to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted test compounds.
-
-
Controls:
-
Growth Control: Wells containing fungal inoculum and RPMI-1640 medium with the same concentration of DMSO used for the test compounds.
-
Sterility Control: Wells containing only RPMI-1640 medium.
-
Positive Control: A known antifungal agent effective against C. orbiculare (e.g., a commercial fungicide).
-
-
Incubation:
-
Incubate the microtiter plates at 28°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that results in complete inhibition of visible fungal growth compared to the growth control.
-
Assay for Inhibition of Conidial Germination and Appressorium Formation
-
Prepare a conidial suspension of C. orbiculare at a concentration of 1 x 10^5 conidia/mL in sterile distilled water.
-
Mix the conidial suspension with the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL).
-
Pipette 20 µL aliquots of each mixture onto hydrophobic surfaces (e.g., the inside of a sterile plastic petri dish or a glass coverslip).
-
Incubate the plates in a moist chamber at 25°C for 6-8 hours for germination and 24 hours for appressorium formation.
-
Observe the conidia under a light microscope (at least 100 conidia per replicate).
-
Calculate the percentage of germinated conidia and the percentage of germinated conidia that have formed appressoria. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
Mandatory Visualization
Caption: Experimental workflow for antifungal testing.
Caption: Key signaling pathways in C. orbiculare.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(L-Leu-D-Pro) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of compounds. DKPs are prevalent scaffolds in natural products and have garnered significant interest in medicinal chemistry due to their structural rigidity, metabolic stability, and diverse biological activities.[1][2][3] This class of compounds has demonstrated a wide range of therapeutic potential, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][3][4][5] The stereochemistry of the constituent amino acids plays a crucial role in the biological activity of these molecules.[6]
These application notes provide a comprehensive overview of the solid-phase synthesis of Cyclo(L-Leu-D-Pro) derivatives, detailing experimental protocols and summarizing key biological data. The methodologies described herein are intended to serve as a guide for researchers engaged in the synthesis and evaluation of novel DKP-based therapeutic agents.
Data Presentation
Table 1: Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers
| Compound | Biological Activity | Assay System | Reported IC50 / Inhibition | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare conidial germination | 19.7% inhibition at 100 µg/mL | [4][7] |
| Cyclo(D-Leu-D-Pro) | Antifungal | Colletotrichum orbiculare conidial germination | 19.9% inhibition at 100 µg/mL | [4][7] |
| Cyclo(D-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare conidial germination | No significant activity | [4][7] |
| Cyclo(L-Leu-L-Pro) | Anti-aflatoxigenic | Aspergillus parasiticus | 0.20 mg/mL | [8] |
| Cyclo(D-Leu-D-Pro) | Anti-aflatoxigenic | Aspergillus parasiticus | Similar to Cyclo(L-Leu-L-Pro) | [8] |
| Cyclo(L-Leu-D-Pro) | Anti-aflatoxigenic | Aspergillus parasiticus | Weaker activity | [8] |
| Cyclo(D-Leu-L-Pro) | Anti-aflatoxigenic | Aspergillus parasiticus | Weaker activity | [8] |
| Cyclo(L-Leu-L-Pro) | Antiviral | Influenza A (H3N2) Virus | Active | [9] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Vancomycin-resistant enterococci (VRE) | Active | [9] |
Experimental Protocols
The solid-phase synthesis of Cyclo(L-Leu-D-Pro) is an efficient method for producing this cyclic dipeptide. The general strategy involves the sequential coupling of the amino acids onto a solid support, followed by a cyclative cleavage step to release the desired diketopiperazine.
Protocol 1: Solid-Phase Synthesis of Cyclo(L-Leu-D-Pro)
This protocol is based on the principles of Fmoc-based solid-phase peptide synthesis (SPPS) and cyclative cleavage.
Materials:
-
Fmoc-D-Pro-Wang resin or other suitable acid-labile resin
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
TIPS (Triisopropylsilane)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Pro-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Pre-activate for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly coupled L-leucine.
-
-
Cyclative Cleavage:
-
Wash the resin with DCM (3 times) and dry under vacuum.
-
Suspend the resin in a solution of 1% TFA in DCM.
-
Shake the mixture at room temperature for 1-2 hours. The mild acidic conditions will cleave the dipeptide from the resin and facilitate intramolecular cyclization.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates.
-
-
Work-up and Purification:
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
The crude product can be purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain Cyclo(L-Leu-D-Pro) as a white solid.
-
Visualizations
Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis workflow for Cyclo(L-Leu-D-Pro).
Proposed Mechanism of Action: Antifungal Activity
Caption: Proposed antifungal mechanism of Cyclo(L-Leu-D-Pro) derivatives.
Protective Effect Against Oxidative Stress
Caption: Protective mechanism of Cyclo(L-Leu-L-Pro) against oxidative stress.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 10. archbreastcancer.com [archbreastcancer.com]
Quantifying Cyclo(L-Leu-D-Pro) in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These molecules exhibit a diverse array of biological activities, including antimicrobial, antifungal, antiviral, and quorum sensing modulation. Cyclo(L-Leu-D-Pro) is a specific stereoisomer of the cyclic dipeptide formed from L-leucine and D-proline. The precise stereochemistry of CDPs is often crucial to their biological function. Accurate and robust quantification of Cyclo(L-Leu-D-Pro) in bacterial cultures is essential for understanding its physiological roles, elucidating its biosynthetic pathways, and exploring its potential as a therapeutic agent.
These application notes provide detailed protocols for the extraction, detection, and quantification of Cyclo(L-Leu-D-Pro) from bacterial cultures. The methodologies are designed to be adaptable to various research needs, from initial screening to precise quantitative analysis.
Data Presentation: Quantitative Data Summary
The production of Cyclo(L-Leu-D-Pro) and its isomers can vary significantly depending on the bacterial species, strain, and culture conditions. The following table summarizes quantitative data for Cyclo(L-Leu-D-Pro) and related cyclodipeptides found in various microbial cultures.
| Cyclic Dipeptide | Producing Microorganism | Concentration/Activity | Analytical Method | Reference |
| Cyclo(L-Leu-L-Pro) | Pseudomonas putida MCCC 1A00316 | Nematicidal activity at 67.5 mg/L | HPLC, LC-MS | [1] |
| Cyclo(Leu-Pro) | Wine (produced by microorganisms) | 0.1 to 1 mg/L | GC-MS | [2] |
| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | 50% inhibitory concentration for aflatoxin production was 0.20 mg/ml | Not Specified | [3] |
| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | Antifungal activity at 100 µg/mL | GC-MS | [4] |
| cis-Cyclo(L-Leu-L-Pro) | Lactobacillus plantarum | Detected, but not absolutely quantified | HPLC, GC-MS | [5] |
| Cyclo(D-Leu-L-Pro) | Pseudomonas sesami BC42 | No significant antifungal activity at 100 µg/mL | GC-MS | [4] |
Experimental Protocols
Protocol 1: Extraction of Cyclo(L-Leu-D-Pro) from Bacterial Culture
This protocol describes a general method for extracting cyclodipeptides from bacterial culture supernatant using liquid-liquid extraction.
Materials:
-
Bacterial culture
-
Centrifuge and sterile centrifuge tubes
-
Ethyl acetate (B1210297) or Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., stationary phase, where secondary metabolite production is often maximal).
-
Cell Separation: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully decant and collect the supernatant.
-
Liquid-Liquid Extraction:
-
For every 100 mL of supernatant, add 50 mL of ethyl acetate or dichloromethane in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction process two more times with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried extract in a known and precise volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC or LC-MS vial.
-
Protocol 2: Quantification of Cyclo(L-Leu-D-Pro) by HPLC
This protocol outlines a method for the quantitative analysis of Cyclo(L-Leu-D-Pro) using High-Performance Liquid Chromatography (HPLC) with UV detection. Chiral chromatography is necessary to separate the different stereoisomers of Cyclo(Leu-Pro).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., amylose-based or Pirkle-type CSP)[3][6]
-
Cyclo(L-Leu-D-Pro) analytical standard
-
Mobile phase solvents (e.g., Acetonitrile (B52724), Water, Methanol - HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure:
-
Chromatographic Conditions (Example):
-
Column: A chiral column capable of separating diastereomers. The selection of the exact column and conditions will require method development. A good starting point could be a semi-preparative HPLC method with a linear gradient of 5–95% acetonitrile in water with 0.05% TFA over 10 minutes.[7]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[7]
-
Column Temperature: 25°C
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the Cyclo(L-Leu-D-Pro) standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover a range of expected concentrations in the samples.
-
-
Sample Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the prepared bacterial extract (from Protocol 1) and the calibration standards onto the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to Cyclo(L-Leu-D-Pro) in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Cyclo(L-Leu-D-Pro) in the sample by interpolating its peak area on the calibration curve. The final concentration in the original culture can be calculated by accounting for the dilution/concentration factors during the extraction process.
-
Protocol 3: Confirmation and Sensitive Quantification by LC-MS/MS
For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
The same HPLC setup as in Protocol 2 can be used for the liquid chromatography part.
Procedure:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: The protonated molecule [M+H]⁺ for Cyclo(L-Leu-D-Pro) is m/z 211.14.[7]
-
Product Ions: The specific fragmentation pattern needs to be determined by infusing a pure standard. Common fragments for cyclodipeptides involve the cleavage of the diketopiperazine ring.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions (precursor ion → product ion) for sensitive and specific detection.
-
-
Analysis:
-
Perform the analysis using the same chromatographic conditions as for HPLC, directing the column effluent to the mass spectrometer.
-
The quantification is performed similarly to the HPLC method, but using the peak areas from the MRM chromatograms, which provides higher selectivity and sensitivity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclo(L-Leu-D-Pro) in Detached Leaf Disease Control Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and plants. These molecules exhibit a diverse array of biological activities, and recent research has highlighted their potential as biocontrol agents in agriculture. Specifically, isomers of Cyclo(Leu-Pro) have demonstrated significant efficacy in controlling plant diseases.
These application notes provide a detailed overview and experimental protocols for utilizing Cyclo(L-Leu-D-Pro) and its related isomers in detached leaf disease control assays. The information presented is intended to guide researchers in the evaluation of these compounds for their potential as novel plant protection agents. The protocols and data are synthesized from multiple studies investigating the antifungal and resistance-inducing properties of Cyclo(Leu-Pro) isomers. It is important to note that the biological activity of cyclodipeptides is often highly dependent on the stereochemistry of the constituent amino acids. While this document focuses on Cyclo(L-Leu-D-Pro), comparative data for other isomers such as Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) are also presented to provide a comprehensive understanding.
Mechanisms of Action
Cyclo(Leu-Pro) and other cyclodipeptides can control plant diseases through at least two distinct mechanisms:
-
Direct Antifungal Activity: These compounds can directly inhibit the growth and development of fungal pathogens. This includes the inhibition of spore germination and the formation of appressoria, which are specialized infection structures essential for many fungi to penetrate host tissues.[1][2]
-
Induction of Plant Defense Responses: Cyclodipeptides can act as elicitors, triggering the plant's innate immune system. This leads to the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum resistance to secondary infections.[3][4][5] The SAR response is often mediated by the salicylic (B10762653) acid (SA) signaling pathway, leading to the upregulation of pathogenesis-related (PR) genes, such as PR-1a.[3][4] Other observed defense responses include the production of reactive oxygen species (ROS), stomatal closure, and alterations in cytosolic calcium and nitric oxide levels.[3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of different Cyclo(Leu-Pro) isomers in controlling fungal pathogens from detached leaf assays and related in vitro tests.
Table 1: Effect of Cyclo(Leu-Pro) Isomers on Colletotrichum orbiculare Conidial Germination and Appressorium Formation [1][2]
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| Cyclo(L-Leu-L-Pro) | 100 | Significant Inhibition | Significant Inhibition |
| Cyclo(D-Leu-D-Pro) | 100 | Significant Inhibition | - |
| Cyclo(D-Leu-L-Pro) | 100 | No Significant Inhibition | - |
| Control (Water) | - | 0 | 0 |
Note: Specific percentage values were not consistently provided in the source material, but the significance of the inhibition was highlighted.
Table 2: Efficacy of Cyclo(Leu-Pro) Isomers in Reducing Lesion Size on Detached Cucumber Leaves Inoculated with Colletotrichum orbiculare [1][2]
| Treatment | Concentration (µg/mL) | Mean Lesion Area (mm²) |
| Cyclo(L-Leu-L-Pro) | 100 | Significantly Reduced |
| Cyclo(D-Leu-D-Pro) | 100 | Significantly Reduced |
| Cyclo(D-Leu-L-Pro) | 100 | No Significant Reduction |
| Control (Water) | - | ~76.6 |
Table 3: Nematicidal Activity of Cyclo(L-Pro-L-Leu) against Meloidogyne incognita Second-Stage Juveniles (J2) [6]
| Concentration (mg/L) | Exposure Time (h) | J2 Mortality (%) |
| 67.5 | 48 | 42.85 |
| 67.5 | 72 | 84.30 |
| 135 | 48 | 63.64 |
| 135 | 72 | 100 |
| Control (Water) | 72 | - |
Experimental Protocols
Protocol 1: Detached Leaf Assay for Disease Control
This protocol is adapted from studies on the control of anthracnose caused by Colletotrichum orbiculare on cucumber leaves.[1][2]
1. Plant Material:
- Grow cucumber plants (e.g., Cucumis sativus) in pots with a commercial potting mixture in a greenhouse at 25°C ± 5°C (day) and 20°C ± 5°C (night).
- Use the first true leaves from seedlings at the 1-2 leaf stage for the assay.
2. Pathogen Culture and Spore Suspension:
- Culture Colletotrichum orbiculare on potato dextrose agar (B569324) (PDA) for 7 days.
- Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the conidial suspension concentration to 1 x 10⁶ spores/mL using a hemocytometer.
3. Preparation of Cyclo(L-Leu-D-Pro) Solutions:
- Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., sterile distilled water or a small amount of ethanol (B145695) followed by dilution in water).
- Prepare serial dilutions to achieve the desired final concentrations for the assay (e.g., 1, 10, 100 µg/mL).
4. Inoculation Procedure:
- Excise healthy cucumber leaves.
- Mix the conidial suspension (1 x 10⁶ spores/mL) in a 1:1 ratio with the different concentrations of the Cyclo(L-Leu-D-Pro) solutions. Use sterile distilled water as a negative control.
- Pipette a 20 µL drop of the mixture onto the abaxial (lower) surface of each detached leaf.
- Place the leaves in a moistened square dish or petri dish lined with wet filter paper to maintain high humidity.
- Incubate the dishes in a growth chamber at 28°C with a 16-hour light/8-hour dark photoperiod.
5. Data Collection and Analysis:
- Observe the leaves daily for lesion development.
- After 7 days post-inoculation (dpi), measure the lesion area (in mm²).
- Statistically analyze the data to determine the significance of the reduction in lesion size compared to the control.
Protocol 2: In Vitro Assay for Antifungal Activity (Conidial Germination and Appressorium Formation)
This protocol assesses the direct inhibitory effect of Cyclo(L-Leu-D-Pro) on fungal development.[1][2]
1. Pathogen Spore Suspension:
- Prepare a conidial suspension of the target fungus (e.g., Colletotrichum orbiculare) at a concentration of 2 x 10⁵ spores/mL as described in Protocol 1.
2. Treatment Application:
- Mix the conidial suspension in a 1:1 ratio with the various concentrations of Cyclo(L-Leu-D-Pro) solutions (e.g., 1, 10, 100 µg/mL). Use sterile distilled water as a negative control.
- Pipette a 50 µL drop of the mixture onto a sterile glass slide.
3. Incubation:
- Place the slides in a moist chamber (e.g., a petri dish with wet filter paper) to maintain 100% relative humidity.
- Incubate at 25°C for 24 hours.
4. Microscopic Observation and Data Collection:
- After incubation, observe the conidia under a light microscope.
- For conidial germination, examine at least 100 conidia per replicate and calculate the percentage of germinated conidia.
- For appressorium formation, examine at least 50 germinated conidia per replicate and calculate the percentage of those that have formed appressoria.
- Perform the experiment with multiple replicates and analyze the data for statistical significance.
Mandatory Visualizations
Caption: Experimental workflow for the detached leaf disease control assay.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l‐Pro‐l‐Pro) and cyclo (d‐Pro‐d‐Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Aflatoxin Inhibition Assay Using Cyclo(L-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus. Their presence in food and feed poses a significant threat to human and animal health, necessitating the development of effective inhibitory agents. Cyclic dipeptides, also known as diketopiperazines, have emerged as a promising class of natural compounds with potential aflatoxin inhibitory activity. This document provides a detailed protocol for an aflatoxin inhibition assay using a specific cyclic dipeptide, Cyclo(L-Leu-D-Pro). While Cyclo(L-Leu-D-Pro) has shown some inhibitory effect, it is notably less potent than its homochiral counterparts, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro).[1][2] This protocol is designed to serve as a foundational method for screening and characterizing the anti-aflatoxigenic properties of cyclic dipeptides and other potential inhibitors.
Mechanism of Action of Related Cyclic Dipeptides
The inhibitory action of cyclic dipeptides against aflatoxin production is not fully elucidated for every compound, but studies on related molecules like Cyclo(L-Leu-L-Pro) and Cyclo(L-Ala-L-Pro) provide significant insights. The primary mechanism involves the downregulation of the aflatoxin biosynthesis gene cluster.[1][3][4] A key target is the aflR gene, which is a transcriptional regulator essential for the activation of most structural genes in the aflatoxin pathway.[1] By repressing the expression of aflR, cyclic dipeptides effectively shut down the entire biosynthetic cascade, leading to a significant reduction in aflatoxin production.[1][3][4]
Furthermore, research on Cyclo(L-Ala-L-Pro) has identified Glutathione S-transferase (GST) as a binding protein.[5][6][7] Inhibition of GST activity by this cyclic dipeptide appears to be linked to the reduced expression of aflR, suggesting a complex regulatory network.[5][8] It is hypothesized that by interfering with cellular redox homeostasis or other GST-mediated processes, these compounds can trigger a signaling cascade that ultimately represses aflatoxin synthesis.
Data Presentation: Inhibitory Activity of Cyclo(Leu-Pro) Stereoisomers
The stereochemistry of cyclic dipeptides plays a critical role in their biological activity. Quantitative data from various studies consistently demonstrates that homochiral isomers (L-L and D-D) of Cyclo(Leu-Pro) are more potent inhibitors of aflatoxin production compared to their heterochiral counterparts (L-D and D-L).[1][2]
| Compound | Fungal Strain | Assay Method | IC50 / Effective Concentration | Reference |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Tip Culture | 0.20 mg/mL (IC50) | [1][3][4] |
| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | Tip Culture | Similar to Cyclo(L-Leu-L-Pro) | [1] |
| Cyclo(L-Leu-D-Pro) | Aspergillus parasiticus | Microtiter Plate | 12.0 mg/mL (complete inhibition of norsolorinic acid accumulation) | [1] |
| Cyclo(D-Leu-L-Pro) | Aspergillus parasiticus | Microtiter Plate | Weaker than L-L and D-D isomers | [1] |
Experimental Protocols
Materials and Reagents
-
Fungal Strain: Aflatoxigenic strain of Aspergillus flavus or Aspergillus parasiticus (e.g., NRRL strains).
-
Culture Media:
-
Potato Dextrose Agar (B569324) (PDA) for fungal culture maintenance.
-
Yeast Extract Sucrose (YES) broth or Potato Dextrose Broth (PDB) for liquid culture inhibition assays.[1][9][10]
-
-
Test Compound: Cyclo(L-Leu-D-Pro) and other cyclic dipeptides for comparison.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to dissolve the test compounds.
-
Reagents for Aflatoxin Extraction: Chloroform (B151607), acetone, methanol.[10]
-
Standards: Aflatoxin B1 (AFB1) standard for quantification.
-
Equipment:
-
Incubator (25-30°C).
-
Shaker (optional, for agitated liquid cultures).
-
Microplate reader (for some quantification methods).
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).[10]
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[1]
-
Spectrofluorophotometer.[10]
-
Sterile microplates (24- or 96-well).
-
Sterile flasks, pipettes, and other standard microbiology laboratory equipment.
-
Preparation of Fungal Inoculum
-
Culture the selected Aspergillus strain on PDA plates at 28°C for 7 days to allow for sufficient sporulation.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile saline solution (0.85% NaCl) containing 0.05% Tween 80.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
Aflatoxin Inhibition Assay in Liquid Culture
-
Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., DMSO).
-
Dispense 1.9 mL of YES broth or PDB into sterile 24-well microplates.[9]
-
Add the desired volume of the test compound stock solution to achieve the final test concentrations (e.g., ranging from 0.1 to 12.0 mg/mL). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically <1%).
-
Include a solvent control (medium with the same amount of solvent used for the test compound) and a negative control (medium only).
-
Inoculate each well with 5 µL of the prepared spore suspension (1 x 10^6 spores/mL).[9]
-
Incubate the plates statically at 25-28°C for 4-7 days in the dark.[9][10]
Aflatoxin Extraction and Quantification
-
After the incubation period, visually assess fungal growth.
-
To extract aflatoxins, add an equal volume of chloroform to each well and agitate for 30 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully collect the chloroform layer (bottom layer) and evaporate it to dryness.
-
Re-dissolve the residue in a known volume of methanol.
-
Quantification using TLC:
-
Spot 20 µL of the extracted sample and aflatoxin standards onto a TLC plate.[10]
-
Develop the plate using a mobile phase such as toluene:chloroform:acetone (15:75:10 v/v).[10]
-
Visualize the aflatoxin spots under UV light (365 nm) and compare the fluorescence intensity of the samples to the standards.
-
-
Quantification using HPLC:
-
Filter the re-dissolved extract through a 0.22 µm syringe filter.
-
Inject a known volume into an HPLC system equipped with a C18 column and a fluorescence detector.[1]
-
Quantify the aflatoxin concentration by comparing the peak area to a standard curve generated from known concentrations of aflatoxin standards.
-
Data Analysis
-
Calculate the percentage of aflatoxin inhibition using the following formula: % Inhibition = [1 - (Aflatoxin in treatment / Aflatoxin in control)] * 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of aflatoxin production, by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for the aflatoxin inhibition assay.
Caption: Proposed signaling pathway for aflatoxin inhibition.
References
- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of aflatoxin biosynthesis in Aspergillus flavus by phenolic compounds extracted of Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Cyclo(L-Leu-D-Pro)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Cyclo(L-Leu-D-Pro).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Cyclo(L-Leu-D-Pro), a diketopiperazine (DKP) formed from L-leucine and D-proline.
Low Yield of Cyclo(L-Leu-D-Pro)
Question: My final yield of Cyclo(L-Leu-D-Pro) is consistently low. What are the potential causes and how can I improve it?
| Possible Causes | Troubleshooting Steps |
| Incomplete Coupling Reaction: The formation of the linear dipeptide precursor (L-Leu-D-Pro) may be inefficient. | Optimize Coupling Reagents: Select a high-efficiency coupling reagent. Carbodiimides like DCC or EDC in the presence of additives such as HOBt or Oxyma are common choices. For challenging couplings, consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagents.[1] Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amino acids and the formation of the dipeptide. Extend the reaction time if necessary. |
| Inefficient Cyclization: The intramolecular cyclization of the linear dipeptide to form the diketopiperazine ring may be slow or incomplete. | High Dilution Conditions: Perform the cyclization step under high dilution (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.[2] Thermal Cyclization: Heating the linear dipeptide ester, often in a high-boiling point solvent like toluene (B28343) or xylene, can promote cyclization.[3] Base-Catalyzed Cyclization: A mild base can be used to facilitate the cyclization of the dipeptide ester. |
| Side Reactions: The formation of byproducts, such as oligomers or other unwanted peptide species, can reduce the yield of the desired product. The L-Leu-D-Pro sequence is generally favorable for cyclization, which can help minimize side reactions compared to all-L dipeptides.[1][2] | Optimize Reaction Temperature: Maintain a low temperature (0 °C to room temperature) during the coupling step to minimize side reactions. Control Stoichiometry: Use a precise stoichiometry of reactants to avoid excess reagents that might lead to side reactions. |
| Purification Losses: Significant amounts of the product may be lost during workup and purification steps. | Optimize Extraction: Ensure the pH is appropriately adjusted during aqueous extractions to maximize the recovery of the product in the organic phase. Chromatography Conditions: Use an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system for column chromatography. Monitor fractions carefully by TLC to avoid loss of product. For HPLC purification, use a suitable column (e.g., C18) and an optimized gradient.[4] |
Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC or extra peaks in the HPLC chromatogram. How can I identify and minimize these impurities?
| Possible Impurity | Identification | Prevention and Removal |
| Unreacted Starting Materials: Boc-L-Leucine, D-Proline methyl ester, or the linear dipeptide. | Compare TLC/HPLC retention times with authentic samples of the starting materials. Confirm by LC-MS. | Ensure the coupling and cyclization reactions go to completion by monitoring with TLC or LC-MS. Purify the final product using column chromatography or preparative HPLC. |
| Epimers: Formation of Cyclo(D-Leu-D-Pro) or Cyclo(L-Leu-L-Pro) due to racemization. | Chiral HPLC is the most effective method for separating and identifying diastereomers. High-resolution NMR in a chiral solvent or the use of chiral shift reagents can also be employed. | Coupling Reagents: Use coupling reagents known to suppress epimerization, such as those combined with additives like HOBt or Oxyma.[5][6][7] Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid excess strong bases. Temperature Control: Keep the reaction temperature low (ideally 0 °C or below) during the activation and coupling steps.[7] |
| Oligomers/Polymers: Intermolecular condensation of the linear dipeptide. | These will appear as higher molecular weight species on a mass spectrum and may have different solubility and chromatographic behavior. | Perform the cyclization reaction under high dilution conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of Cyclo(L-Leu-D-Pro)?
A1: The most critical steps are the coupling of the protected amino acids to form the linear dipeptide and the subsequent cyclization. Inefficient coupling will lead to a low yield of the precursor, while poor cyclization conditions can result in a low yield of the final product and the formation of side products like oligomers. The choice of coupling reagent and the use of high dilution for cyclization are key to success.
Q2: How does the stereochemistry of the amino acids (L-Leu and D-Pro) affect the synthesis?
A2: The use of an L-amino acid followed by a D-amino acid, as in the L-Leu-D-Pro sequence, is known to facilitate the cyclization to form a diketopiperazine.[1][2] The cis-conformation of the peptide bond preceding the proline residue is favored, which brings the N- and C-termini of the dipeptide into proximity, thus promoting intramolecular cyclization. This often leads to higher yields compared to the synthesis of diketopiperazines from two L-amino acids.
Q3: What are the best methods for purifying Cyclo(L-Leu-D-Pro)?
A3: The purification of Cyclo(L-Leu-D-Pro) typically involves a combination of techniques. After the reaction workup, crude purification is often performed using silica gel column chromatography. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A C18 column with a water/acetonitrile (B52724) gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[4]
Q4: How can I confirm the identity and stereochemistry of my synthesized Cyclo(L-Leu-D-Pro)?
A4: The identity of the compound can be confirmed using Mass Spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure. The stereochemistry can be challenging to confirm directly by standard NMR. Unambiguous stereochemical assignment often requires comparison with an authentic sample or the use of advanced techniques such as chiral HPLC, or Electronic Circular Dichroism (ECD) spectroscopy.[4]
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Leu-D-Pro)
This protocol describes a general method for the solution-phase synthesis of Cyclo(L-Leu-D-Pro) from N-Boc-L-Leucine and D-Proline methyl ester hydrochloride.
Step 1: Coupling of N-Boc-L-Leucine and D-Proline methyl ester
-
Preparation: In a round-bottom flask, dissolve N-Boc-L-Leucine (1.0 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Component Preparation: In a separate flask, suspend D-Proline methyl ester hydrochloride (1.0 eq.) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the salt. Stir for 15-20 minutes at room temperature.
-
Coupling: Add the neutralized D-Proline methyl ester solution to the activated N-Boc-L-Leucine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-L-Leu-D-Pro-OMe.
Step 2: Boc Deprotection
-
Deprotection: Dissolve the crude Boc-L-Leu-D-Pro-OMe in a solution of 4M HCl in 1,4-dioxane (B91453) or 20-50% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene or diethyl ether to ensure complete removal of the acid. The resulting product is the linear dipeptide salt, H-L-Leu-D-Pro-OMe·HCl (or ·TFA).
Step 3: Cyclization to form Cyclo(L-Leu-D-Pro)
-
High Dilution: Dissolve the linear dipeptide salt in a large volume of a high-boiling point solvent such as toluene or a mixture of isopropanol/chloroform to achieve a concentration of approximately 0.01 M.
-
Neutralization and Cyclization: Add a weak base such as triethylamine (B128534) (TEA) or DIPEA (1.1 eq.) to neutralize the salt. Reflux the solution for 4-24 hours. The heat promotes the intramolecular cyclization.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
Purification Protocol: Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 10% to 90% over 30-40 minutes).
-
Flow Rate: Appropriate for the column size (e.g., 10-20 mL/min).
-
Detection: UV at 214 nm and 254 nm.
-
Fraction Collection: Collect fractions based on the elution of the main peak and analyze their purity by analytical HPLC.
-
Post-Purification: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified Cyclo(L-Leu-D-Pro) as a white solid.
Data Presentation
Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent System | Typical Yield | Potential for Epimerization | Notes |
| DCC/HOBt | Good to Excellent | Low | DCU byproduct is insoluble and needs to be filtered off. |
| EDC/HOBt | Good to Excellent | Low | Byproduct is water-soluble, facilitating workup.[7] |
| HATU/DIPEA | Excellent | Very Low | Highly efficient, especially for sterically hindered amino acids.[2] |
| PyBOP/DIPEA | Excellent | Low | Byproducts are generally soluble. |
Table 2: Characterization Data for Cyclo(L-Leu-D-Pro)
| Technique | Expected Results |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₁₁H₁₈N₂O₂: 211.1441; observed: ~211.14.[4] |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.93 (s, 1H), 4.10 (dd, J = 9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J = 2.3 Hz, 1H), 3.55 (dd, J = 9.1, 2.4 Hz, 1H), 2.44–2.36 (m, 1H), 2.09–1.97 (m, 2H), 1.95–1.86 (m, 1H), 1.82–1.74 (m, 1H), 1.72–1.57 (m, 2H), 0.97 (dd, J = 17.6, 6.6 Hz, 6H).[4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 169.76, 166.45, 58.03, 56.25, 45.66, 42.50, 28.93, 24.43, 23.04, 22.20, 21.31.[4] |
Visualizations
Caption: Experimental workflow for the synthesis of Cyclo(L-Leu-D-Pro).
Caption: Troubleshooting logic for Cyclo(L-Leu-D-Pro) synthesis.
References
- 1. All-L-Leu-Pro-Leu-Pro: a challenging cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclo(L-Leu-D-Pro) Yield in Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial fermentation of Cyclo(L-Leu-D-Pro).
Section 1: Troubleshooting Guide
Issue 1: Low or No Yield of Cyclo(L-Leu-D-Pro)
Low or non-existent yield is a common challenge in microbial fermentation of secondary metabolites. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect or Low-Producing Microbial Strain | 1. Strain Verification: Confirm the identity and purity of your production strain (e.g., Bacillus amyloliquefaciens, Achromobacter xylosoxidans) using 16S rRNA sequencing.[1] 2. Strain Selection: If possible, screen different isolates or species known to produce cyclic dipeptides for higher yields of the desired L-D isomer. |
| Suboptimal Fermentation Medium | 1. Precursor Availability: Ensure sufficient L-Leucine and a source for D-Proline (B559540) are available. Consider supplementing the medium with L-Proline (B1679175), as the D-isomer is often synthesized via enzymatic racemization. 2. Carbon and Nitrogen Sources: Optimize the carbon-to-nitrogen ratio. Test various carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts).[2] 3. Trace Elements: Ensure essential trace elements (e.g., Mg²⁺, Mn²⁺) are present in the medium, as they can be cofactors for biosynthetic enzymes. |
| Inadequate Fermentation Conditions | 1. pH: The optimal pH for secondary metabolite production may differ from the optimal pH for growth. Conduct a pH profiling experiment (e.g., ranging from pH 5.0 to 8.0).[3] 2. Temperature: Optimize the incubation temperature. Test a range of temperatures (e.g., 25°C to 37°C) to find the optimum for Cyclo(L-Leu-D-Pro) production.[3] 3. Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing the agitation speed and aeration rate. These parameters can be critical for microbial growth and secondary metabolism.[2] |
| Inefficient Biosynthesis or Product Degradation | 1. Induction of Biosynthetic Genes: Secondary metabolite production is often growth-phase dependent. Ensure the fermentation is carried out for a sufficient duration (e.g., 72-120 hours). 2. Product Stability: Investigate the stability of Cyclo(L-Leu-D-Pro) under your fermentation and extraction conditions. Consider in-situ product removal strategies if degradation is observed.[2] |
| Analytical Issues | 1. Method Sensitivity: Confirm that your analytical method (e.g., HPLC, LC-MS) is sensitive enough to detect low concentrations of the product.[2] 2. Isomer Separation: Ensure your chromatographic method can resolve Cyclo(L-Leu-D-Pro) from other stereoisomers (L-L, D-L, D-D) that may be co-produced. Chiral HPLC columns may be necessary for accurate quantification. |
Issue 2: Inconsistent Batch-to-Batch Yield
Variability between fermentation batches can hinder process development. The following table provides guidance on addressing this issue.
| Potential Cause | Troubleshooting Steps |
| Variability in Raw Materials | 1. Consistent Sourcing: Source key media components from a single, reliable supplier. 2. Quality Control: Perform quality control checks on new batches of raw materials, especially complex components like yeast extract and peptone.[2] |
| Inconsistent Inoculum Preparation | 1. Standardized Protocol: Implement a standardized protocol for inoculum preparation, including culture age, cell density (OD₆₀₀), and inoculum volume.[2] 2. Seed Train: Use a consistent seed train for all production fermentations to ensure a healthy and productive starting culture. |
| Fluctuations in Fermentation Parameters | 1. Probe Calibration: Regularly calibrate pH, dissolved oxygen, and temperature probes to ensure accurate monitoring and control.[2] 2. Process Control: Maintain tight control over all critical process parameters throughout the fermentation. |
| Microbial Contamination | 1. Aseptic Technique: Implement and maintain strict aseptic techniques during all stages of media preparation, inoculation, and fermentation. 2. Contamination Checks: Regularly monitor for microbial contamination by microscopy and plating on selective media. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for Cyclo(L-Leu-D-Pro) biosynthesis?
A1: The primary precursors are the amino acids L-Leucine and D-Proline. While L-Leucine is typically supplied in the fermentation medium, D-Proline can be either directly supplemented or, more commonly, synthesized from L-Proline by a proline racemase enzyme present in the producing microorganism.
Q2: How is the D-Proline incorporated into the cyclic dipeptide?
A2: The incorporation of D-amino acids into nonribosomal peptides is often catalyzed by an epimerization domain within the nonribosomal peptide synthetase (NRPS) enzyme complex. This domain converts an L-amino acid (in this case, L-Proline) into its D-enantiomer, which is then incorporated into the growing peptide chain. Alternatively, a separate proline racemase enzyme may produce a pool of D-Proline that is then utilized by the NRPS.
Q3: What are typical fermentation conditions for producing cyclic dipeptides?
A3: Fermentation conditions are highly dependent on the specific producing microorganism. For example, for Lactobacillus plantarum, a modified MRS medium is often used with incubation at 30°C. For Streptomyces species, ISP2 medium and an incubation temperature of 28°C are common. Optimization of these parameters is crucial for maximizing the yield of the target compound.[2]
Q4: How can I extract and purify Cyclo(L-Leu-D-Pro) from the fermentation broth?
A4: A common method involves centrifuging the fermentation broth to separate the cells from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297). The organic extracts are combined, dried, and concentrated. Further purification can be achieved using chromatographic techniques like silica (B1680970) gel column chromatography or preparative HPLC.
Q5: What is the best analytical method for quantifying Cyclo(L-Leu-D-Pro)?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for quantifying cyclic dipeptides. To accurately quantify the Cyclo(L-Leu-D-Pro) isomer, a chiral HPLC column is often necessary to separate it from other stereoisomers that may be present in the sample.
Section 3: Experimental Protocols
Protocol 1: General Fermentation Protocol for Cyclic Dipeptide Production
This is a generalized protocol and should be optimized for your specific microbial strain and target compound.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the production strain from an agar (B569324) plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth for bacteria).
-
Incubate at the optimal temperature and agitation speed for the strain (e.g., 28-37°C, 150-200 rpm) for 24-48 hours until the culture reaches the late exponential phase.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 2-10% v/v).
-
The production medium should be optimized for secondary metabolite production and may include precursors like L-Leucine and L-Proline.
-
Incubate the production culture under optimized conditions of temperature, pH, and aeration for 72-120 hours.
-
Monitor the fermentation by periodically measuring cell growth (OD₆₀₀), pH, and product formation.
-
Protocol 2: Extraction of Cyclo(L-Leu-D-Pro) from Fermentation Broth
-
Cell Separation: Centrifuge the fermentation broth at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the cells.
-
Supernatant Extraction: Decant the supernatant and mix it with an equal volume of ethyl acetate in a separatory funnel.
-
Partitioning: Shake the funnel vigorously for 2 minutes and then allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: HPLC Analysis of Cyclo(L-Leu-D-Pro)
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for separating amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/isopropanol or acetonitrile/water, often with a small amount of an acid modifier like trifluoroacetic acid. The exact conditions will need to be optimized for the specific column and isomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Quantification: Prepare a standard curve using a purified standard of Cyclo(L-Leu-D-Pro).
Section 4: Data Presentation
Table 1: Illustrative Effect of Precursor Supplementation on Cyclo(L-Leu-D-Pro) Yield
Note: This data is illustrative and will vary depending on the specific strain and fermentation conditions.
| L-Leucine (g/L) | L-Proline (g/L) | Cyclo(L-Leu-D-Pro) Yield (mg/L) |
| 5 | 0 | 15.2 |
| 5 | 2 | 28.5 |
| 5 | 5 | 45.8 |
| 10 | 5 | 62.1 |
Table 2: Illustrative Effect of pH and Temperature on Cyclo(L-Leu-D-Pro) Yield
Note: This data is illustrative and will vary depending on the specific strain and fermentation conditions.
| pH | Temperature (°C) | Cyclo(L-Leu-D-Pro) Yield (mg/L) |
| 6.0 | 28 | 35.4 |
| 7.0 | 28 | 48.9 |
| 8.0 | 28 | 42.1 |
| 7.0 | 32 | 55.3 |
| 7.0 | 37 | 38.7 |
Section 5: Visualizations
Caption: Hypothetical biosynthetic pathway of Cyclo(L-Leu-D-Pro) via a Non-Ribosomal Peptide Synthetase (NRPS) with an epimerization domain.
Caption: General experimental workflow for the production and analysis of Cyclo(L-Leu-D-Pro).
References
Technical Support Center: Troubleshooting Inconsistent Results in Cyclo(L-Leu-D-Pro) Bioassays
Welcome to the technical support center for Cyclo(L-Leu-D-Pro) bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro and in vivo experiments with this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the bioactivity of our synthesized Cyclo(L-Leu-D-Pro). What could be the cause?
A1: Inconsistent bioactivity between batches of synthesized Cyclo(L-Leu-D-Pro) is a common issue that often stems from stereochemical impurity. The biological activity of cyclic dipeptides is highly dependent on their stereochemistry. Even minor contamination with other stereoisomers, such as Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-L-Pro), or Cyclo(D-Leu-D-Pro), can lead to significant variations in experimental results. For example, in antifungal assays against Colletotrichum orbiculare, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) show inhibitory activity, whereas Cyclo(D-Leu-L-Pro) is inactive[1].
Troubleshooting Steps:
-
Verify Stereochemical Purity: Employ analytical techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemical purity of each batch.
-
Standardize Synthesis and Purification: Ensure that the synthesis and purification protocols are rigorously standardized to minimize the formation of unwanted stereoisomers.
-
Use a Reliable Supplier: If purchasing the compound, obtain a certificate of analysis from the supplier that confirms the stereochemical purity.
Q2: The activity of our Cyclo(L-Leu-D-Pro) seems to decrease over time in our cell-based assays. Why is this happening?
A2: The perceived decrease in activity could be due to several factors, including compound degradation, precipitation, or interaction with media components. While diketopiperazines are generally more stable than their linear counterparts, they can still be susceptible to degradation under certain conditions, such as prolonged incubation at 37°C in aqueous solutions or in the presence of certain enzymes in serum-containing media.
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions of Cyclo(L-Leu-D-Pro) in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions in aqueous media, it is advisable to prepare them fresh for each experiment.
-
Solubility Issues: Cyclo(L-Leu-D-Pro) may have limited solubility in aqueous media, which can lead to precipitation, especially at higher concentrations. Visually inspect your assay plates under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the concentration or using a different solvent system if compatible with your assay.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if your cells can tolerate it, or using a serum-free medium for the duration of the compound exposure.
Q3: We are seeing inconsistent results in our MTT cytotoxicity assays with Cyclo(L-Leu-D-Pro). What are some common pitfalls?
A3: MTT assays are sensitive to a variety of factors that can lead to variability. Inconsistent cell seeding is a primary cause of variable results. Additionally, the compound itself might interfere with the assay.
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogeneous cell suspension before and during seeding. Avoid introducing bubbles and consider not using the outer wells of the plate, as they are more prone to evaporation (the "edge effect").
-
Compound Interference: Test for direct reduction of MTT by Cyclo(L-Leu-D-Pro) in a cell-free system. If the compound reduces MTT, consider using an alternative viability assay such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
-
Incomplete Formazan (B1609692) Solubilization: Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO or acidified isopropanol) and allowing adequate incubation time with gentle agitation.
Quantitative Data Summary
The following tables summarize some of the reported bioactivities of Cyclo(L-Leu-D-Pro) and its related stereoisomers. Note that IC50 and MIC values can vary between different studies and experimental conditions.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers
| Compound | Fungal Species | Bioassay | Concentration | Effect |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | Significant inhibition |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | Significant inhibition |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | No significant activity |
| Cyclo(L-Pro-D-Leu) | Aspergillus flavus MTCC 277 | MIC | 8 µg/mL | Potent inhibition |
Table 2: Cytotoxicity of Cyclo(L-Leu-D-Pro) and Related Compounds
| Compound | Cell Line | Assay | IC50 |
| Cyclo(L-Leu-L-Pro) | K562, HL-60, U937 (Leukemia) | Not specified | Concentration-dependent inhibition (1-500 µg/ml)[2] |
| Cyclo(L-Phe-L-Pro) | HT-29 (Colon Cancer) | Apoptosis Induction | 5 mM and 10 mM induce apoptosis[3] |
| Cis-cyclo(L-Phe-L-Pro) | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Suppressed proliferation[4] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
Materials:
-
Cyclo(L-Leu-D-Pro) stock solution (in DMSO)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on potato dextrose agar (B569324) (PDA) to promote sporulation. Harvest spores and prepare a spore suspension in sterile saline with 0.05% Tween 20. Adjust the suspension to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) in RPMI-1640.
-
Compound Dilution: Perform serial dilutions of the Cyclo(L-Leu-D-Pro) stock solution in RPMI-1640 in a 96-well plate to achieve the desired final concentrations. Include a drug-free control well.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be determined visually or by reading the absorbance at a suitable wavelength.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(L-Leu-D-Pro) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Cyclo(L-Leu-D-Pro). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Quorum Sensing Inhibition by Cyclo(L-Leu-D-Pro)
Cyclo(L-Leu-D-Pro) and other diketopiperazines can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In Gram-negative bacteria like Pseudomonas aeruginosa, QS is often mediated by N-acyl-homoserine lactones (AHLs) that bind to LuxR-type transcriptional regulators, such as LasR and RhlR[5][6]. Cyclo(L-Leu-D-Pro) may act as an antagonist, competing with AHLs for binding to these receptors and thereby inhibiting the expression of QS-controlled genes.
Caption: Quorum sensing inhibition by Cyclo(L-Leu-D-Pro).
Apoptosis Induction by Cyclo(L-Leu-D-Pro)
Some diketopiperazines have been shown to induce apoptosis in cancer cells. This process can be initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins[7]. An imbalance in favor of pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death[8][9].
Caption: Intrinsic apoptosis pathway modulated by Cyclo(L-Leu-D-Pro).
Experimental Workflow: Troubleshooting Inconsistent Bioassay Results
This logical diagram outlines a systematic approach to troubleshooting inconsistent results in Cyclo(L-Leu-D-Pro) bioassays.
Caption: Systematic workflow for troubleshooting inconsistent bioassay results.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
stability issues of Cyclo(L-Leu-D-Pro) in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cyclo(L-Leu-D-Pro) in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Cyclo(L-Leu-D-Pro) in solution?
A1: The stability of Cyclo(L-Leu-D-Pro), like other diketopiperazines (DKPs), is primarily influenced by pH, temperature, and the solvent used. Proline-containing DKPs are generally more resistant to enzymatic degradation due to their rigid structure.[1] However, chemical degradation, mainly through hydrolysis of the peptide bonds, can occur, especially at pH values below 3 and above 8.[2]
Q2: What are the recommended storage conditions for Cyclo(L-Leu-D-Pro) solutions?
A2: For optimal stability, stock solutions of Cyclo(L-Leu-D-Pro) should be stored at low temperatures. Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I visually detect if my Cyclo(L-Leu-D-Pro) solution has degraded?
A3: Visual inspection may not be a reliable method for detecting degradation, as the primary degradation products (the linear dipeptide Leu-Pro) are typically colorless. The most reliable way to assess the purity and degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: In which common laboratory solvents is Cyclo(L-Leu-D-Pro) soluble and relatively stable?
A4: Cyclo(L-Leu-D-Pro) is reported to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] While specific stability data in each of these organic solvents is not extensively available, proline-containing diketopiperazines are generally considered to be structurally stable.[1] For aqueous solutions, stability is highest in the neutral pH range (approximately pH 3-8).[2]
Q5: Can Cyclo(L-Leu-D-Pro) undergo epimerization in solution?
A5: Yes, diketopiperazines can be prone to epimerization, particularly in basic environments.[5] For Cyclo(L-Leu-D-Pro), this could potentially lead to the formation of its diastereomer, Cyclo(D-Leu-D-Pro). It is crucial to maintain a neutral to slightly acidic pH if the stereochemical integrity is critical for your experiments.
Troubleshooting Guides
This guide will help you troubleshoot common stability issues you might encounter during your experiments with Cyclo(L-Leu-D-Pro).
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of Cyclo(L-Leu-D-Pro) into its linear dipeptide form. | - Confirm the pH of your experimental buffer is within the stable range (pH 3-8). - Analyze the purity of your compound using HPLC before use. - Prepare fresh solutions from a properly stored stock. |
| Inconsistent experimental results | - Partial degradation of the compound. - Epimerization to a less active isomer. - Use of different solvent batches with varying purity or water content. | - Perform a stability check of your working solution under the exact experimental conditions (time, temperature, solvent). - Use freshly prepared solutions for each experiment. - Ensure consistent solvent quality. |
| Appearance of unexpected peaks in HPLC analysis | - Hydrolysis of the diketopiperazine ring. - Formation of epimers. - Oxidation (if exposed to oxidative conditions). | - Use a stability-indicating HPLC method to identify and quantify degradation products. - Conduct a forced degradation study to identify potential degradation products and their retention times. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for Cyclo(L-Leu-D-Pro), the following table summarizes the expected stability based on studies of analogous proline-containing diketopiperazines. This information should be used as a guideline, and it is recommended to perform a stability study for your specific experimental conditions.
| Condition | Parameter | Expected Stability of Proline-Containing DKPs | Reference |
| pH | Aqueous Solution | Stable in the pH range of 3 to 8. Hydrolysis occurs at pH < 3 and pH > 8. | [2] |
| Temperature | In Solution | Degradation rate increases with temperature. Store at -20°C or -80°C for long-term stability. | [3] |
| Solvent | Common Organic Solvents | Generally stable in DMSO, DMF, ethanol, and methanol. | [4] |
| Light | Exposure to UV light | Photodegradation is possible for many peptides and related compounds. It is advisable to protect solutions from light. | [1][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(L-Leu-D-Pro)
This protocol outlines a forced degradation study to identify potential degradation products and pathways for Cyclo(L-Leu-D-Pro).
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep a sample of the stock solution at -20°C, protected from light.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
Protocol 2: Long-Term Stability Study in Different Solvents
This protocol is designed to assess the long-term stability of Cyclo(L-Leu-D-Pro) in various solvents.
1. Sample Preparation:
-
Prepare solutions of Cyclo(L-Leu-D-Pro) at a known concentration (e.g., 0.5 mg/mL) in the following solvents:
-
Water (pH 7.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
DMSO
-
Ethanol
-
Methanol
-
2. Storage:
-
Aliquot the solutions into sealed vials to minimize evaporation and contamination.
-
Store the vials at the desired temperature conditions (e.g., 4°C, 25°C, and 40°C).
3. Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
4. Analysis:
-
At each time point, determine the concentration of Cyclo(L-Leu-D-Pro) and any degradation products using a validated HPLC method (see Protocol 3).
-
Calculate the percentage of degradation over time for each condition.
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate Cyclo(L-Leu-D-Pro) from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Visualizations
Caption: Primary degradation pathway of Cyclo(L-Leu-D-Pro) via hydrolysis.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical steps for troubleshooting stability issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
addressing matrix effects in mass spectrometry of Cyclo(L-Leu-D-Pro)
Welcome to the technical support center for the mass spectrometry analysis of Cyclo(L-Leu-D-Pro). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.
Troubleshooting Guide
Q1: My Cyclo(L-Leu-D-Pro) signal intensity is low and inconsistent when analyzing biological samples (e.g., plasma, serum). What is the likely cause?
Low and inconsistent signal intensity for Cyclo(L-Leu-D-Pro) in biological matrices is often a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of your analyte in the mass spectrometer's ion source.[3][4] This competition for ionization leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[5][6]
Q2: How can I confirm that matrix effects are impacting my Cyclo(L-Leu-D-Pro) analysis?
You can perform a post-extraction spike experiment to quantitatively assess the presence and extent of matrix effects.[4][7] This involves comparing the peak area of Cyclo(L-Leu-D-Pro) in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[1][8] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[1][4]
Another qualitative method is the post-column infusion technique.[8] This involves infusing a constant flow of a Cyclo(L-Leu-D-Pro) solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Dips or enhancements in the baseline signal at the retention time of interfering components indicate where matrix effects are occurring.[8]
Q3: I've confirmed matrix effects. What are the initial steps to mitigate them?
There are several initial strategies you can employ to reduce matrix effects:
-
Sample Dilution: This is a straightforward approach to reduce the concentration of interfering matrix components.[5][8] However, this is only feasible if the concentration of Cyclo(L-Leu-D-Pro) in your samples is high enough to remain detectable after dilution.[5][8]
-
Chromatographic Separation: Modifying your LC method to better separate Cyclo(L-Leu-D-Pro) from co-eluting matrix components can significantly reduce interference.[1][8] This could involve changing the column chemistry, mobile phase composition, or gradient profile.[9]
-
Optimize Sample Preparation: Employing a more rigorous sample cleanup method is one of the most effective ways to remove matrix interferences before LC-MS analysis.[1][10]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for Cyclo(L-Leu-D-Pro)?
The choice of sample preparation technique depends on the complexity of your matrix. Here are some common and effective methods:
-
Protein Precipitation (PPT): This is a simple and fast method for removing proteins from biological fluids. However, it may not effectively remove other matrix components like phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Cyclo(L-Leu-D-Pro) into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[1][10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[1] By choosing the appropriate sorbent, you can retain and elute Cyclo(L-Leu-D-Pro) while washing away a significant portion of the interfering matrix components.[1][11]
Q5: I am still observing matrix effects after optimizing sample preparation and chromatography. What other strategies can I use?
If matrix effects persist, you can use a compensation strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[3][5][12] A SIL-IS for Cyclo(L-Leu-D-Pro) will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[12] By using the peak area ratio of the analyte to the SIL-IS, you can achieve accurate quantification.[1][13]
-
Matrix-Matched Calibration: In this approach, you prepare your calibration standards in the same matrix as your samples (e.g., blank plasma).[1] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.[1]
-
Standard Addition: This method involves adding known amounts of a Cyclo(L-Leu-D-Pro) standard to the sample.[8][14] It is a robust way to correct for matrix effects but can be time-consuming as it requires multiple analyses for each sample.[8]
Frequently Asked Questions (FAQs)
What are matrix effects in the context of mass spectrometry?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][6] These effects can manifest as ion suppression (decreased analyte signal) or, less commonly, ion enhancement (increased analyte signal).[1][5] They are a major concern in quantitative LC-MS analysis as they can compromise the accuracy, precision, and sensitivity of the method.[5][6]
Why are biological matrices like plasma and serum prone to causing matrix effects?
Biological matrices are complex mixtures containing a high abundance of endogenous components such as proteins, lipids (including phospholipids), salts, and metabolites.[1][4] During sample preparation, these components can be co-extracted with the analyte of interest. In the ion source of the mass spectrometer, these co-eluting matrix components can compete with the analyte for ionization, leading to matrix effects.[1][3]
How do I choose the right internal standard for my Cyclo(L-Leu-D-Pro) assay?
The ideal internal standard is a stable isotope-labeled version of Cyclo(L-Leu-D-Pro) (e.g., containing ¹³C or ¹⁵N).[12] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[12] If a SIL-IS is not available or is cost-prohibitive, a structural analog that co-elutes with Cyclo(L-Leu-D-Pro) can be considered, though it may not compensate for matrix effects as effectively.[15]
Can changing the ionization source help in reducing matrix effects?
While Electrospray Ionization (ESI) is commonly used and is susceptible to matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less prone to ion suppression for certain analytes.[2][12] If your instrumentation allows, testing APCI could be a viable option to mitigate matrix effects.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Cyclo(L-Leu-D-Pro) into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-extraction Spike): Extract a blank matrix (e.g., plasma) using your established sample preparation protocol. Spike Cyclo(L-Leu-D-Pro) into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike Cyclo(L-Leu-D-Pro) into the blank matrix before the extraction process at the same concentration as Set A.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.
Table 1: Formulas for Quantitative Assessment of Matrix Effects
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100 | MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement. |
| Recovery (RE) | RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 | Represents the overall efficiency of the entire analytical process. |
Visualizations
Caption: Workflow for addressing matrix effects in Cyclo(L-Leu-D-Pro) analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cyclo(L-Leu-D-Pro) Cyclization Reactions
Welcome to the technical support center for the synthesis of Cyclo(L-Leu-D-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the cyclization of L-Leucine and D-Proline to form Cyclo(L-Leu-D-Pro)?
The formation of Cyclo(L-Leu-D-Pro), a diketopiperazine (DKP), occurs through an intramolecular cyclization of the corresponding linear dipeptide, L-Leucyl-D-Proline. This reaction involves the nucleophilic attack of the N-terminal amine of the dipeptide on the activated C-terminal carbonyl group, leading to the formation of a stable six-membered ring and the elimination of a water molecule. The use of a D-amino acid, in this case, D-Proline, can be crucial as the stereochemistry of the constituent amino acids significantly influences the propensity of the linear peptide to adopt a conformation favorable for cyclization.[1][2]
Q2: Why is the choice of stereoisomers (L-Leu and D-Pro) important for this reaction?
The stereochemistry of the amino acids is a critical factor in the efficiency of cyclization. The presence of a D-amino acid at the C-terminus of a dipeptide often facilitates cyclization. This is because the L-D sequence can induce a turn-like conformation in the linear precursor, bringing the N- and C-termini into close proximity and thus lowering the entropic barrier for the intramolecular reaction.[1][2] In contrast, an all-L dipeptide might favor an extended conformation, which can lead to a higher propensity for intermolecular reactions, resulting in undesired dimers and oligomers.[1][2]
Q3: What are the common methods for synthesizing Cyclo(L-Leu-D-Pro)?
Common methods for synthesizing Cyclo(L-Leu-D-Pro) include:
-
Solution-phase synthesis from protected amino acids: This involves coupling protected L-Leucine and D-Proline to form the linear dipeptide, followed by deprotection and cyclization, often facilitated by a coupling reagent.
-
Solid-phase peptide synthesis (SPPS): The linear dipeptide is assembled on a solid support, then cleaved and cyclized in solution. This method can be efficient for producing the linear precursor.[3]
-
Direct condensation: This method involves heating the constituent amino acids, though it can sometimes result in lower yields and side products.
-
Enzymatic synthesis: While less common in a laboratory setting for this specific compound, biocatalytic methods are also being explored.
Q4: How does pH affect the cyclization reaction?
The pH of the reaction medium can significantly impact the rate of diketopiperazine formation. The N-terminal amino group of the linear dipeptide must be in its unprotonated, nucleophilic form to attack the C-terminal carbonyl. Therefore, the reaction is often carried out under neutral to slightly basic conditions. Highly acidic conditions will protonate the amine, inhibiting the reaction, while strongly basic conditions can lead to side reactions like racemization. The optimal pH is often empirically determined but typically falls within the range of 7 to 9.
Troubleshooting Guide
Issue 1: Low Yield of Cyclo(L-Leu-D-Pro)
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reagent | - Select a more potent coupling reagent. Phosphonium-based reagents like BOP and HATU, or uronium-based reagents like HBTU and TBTU, are often effective.[1] - Consider adding an auxiliary agent such as HOBt or HOAt to improve coupling efficiency and suppress side reactions. |
| Unfavorable Reaction Concentration | - The reaction is likely too concentrated, favoring intermolecular reactions (dimerization/oligomerization) over the desired intramolecular cyclization. - Employ high-dilution conditions (typically 0.1-1 mM). This can be achieved by the slow addition of the linear dipeptide precursor to a larger volume of solvent containing the coupling reagents. |
| Suboptimal Temperature | - The reaction may be proceeding too slowly at room temperature. - Cautiously increase the reaction temperature. Monitor the reaction closely, as excessive heat can promote side reactions, including racemization. |
| Poor Solubility of the Linear Precursor | - The linear dipeptide may not be fully dissolved, limiting its availability for the reaction. - Screen different solvents or solvent mixtures to improve solubility. Common solvents for peptide cyclization include DMF, DCM, and acetonitrile. |
| Incomplete Deprotection of the Linear Peptide | - If starting from a protected dipeptide, residual protecting groups on the N-terminus will prevent cyclization. - Ensure complete deprotection using appropriate reagents and conditions. Verify deprotection by techniques such as TLC or LC-MS. |
Issue 2: Formation of Significant Amounts of Dimer or Higher Oligomers
| Possible Cause | Troubleshooting Steps |
| High Reaction Concentration | - This is the most common cause of oligomerization. - Significantly decrease the concentration of the linear dipeptide in the reaction mixture. As a rule of thumb, aim for concentrations in the low millimolar or even sub-millimolar range. - Use a syringe pump for the slow, controlled addition of the precursor to the reaction vessel. |
| Inefficient Intramolecular Reaction | - The linear peptide may not readily adopt the necessary conformation for cyclization. - While the L-Leu-D-Pro sequence is generally favorable, solvent choice can influence conformation. Experiment with different solvents to find one that may better promote a pre-organized structure. |
Issue 3: Presence of Impurities or Side Products
| Possible Cause | Troubleshooting Steps |
| Racemization/Epimerization | - The chiral center of the amino acids can be susceptible to racemization, especially under harsh basic conditions or with certain coupling reagents. - Use coupling reagents known to have a lower risk of racemization. - Avoid excessively high temperatures and prolonged reaction times. - Maintain careful control over the amount and type of base used. |
| Side Reactions with Coupling Reagents | - Some coupling reagents can lead to the formation of stable side products that are difficult to remove. - Choose a coupling reagent that is known to be "clean" and produces water-soluble byproducts that are easily removed during workup. |
| Incomplete Reactions | - Unreacted starting material (the linear dipeptide) can be a major impurity. - Allow the reaction to proceed for a longer duration or slightly increase the temperature. - Ensure the coupling reagent is fully active and used in the correct stoichiometry. |
Quantitative Data Summary
The following table summarizes the impact of different coupling reagents on the cyclization of a similar tetrapeptide, highlighting the importance of reagent choice on the product distribution.
| Coupling Reagent | Monomer to Dimer Ratio | Reference |
| BOP | 1 : 1.1 | [1] |
| HATU | 1 : 0.6 | [1] |
Note: This data is for the cyclization of Leu-Pro-Leu-Pro and serves as an illustrative example of how coupling reagent choice can influence the outcome of the reaction.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(L-Leu-D-Pro)
This protocol outlines a general procedure for the synthesis of Cyclo(L-Leu-D-Pro) from its linear dipeptide precursor in solution.
1. Preparation of the Linear Dipeptide Precursor (H-L-Leu-D-Pro-OH):
-
The linear dipeptide can be synthesized using standard solution-phase or solid-phase peptide synthesis methods. It is crucial that the final product is fully deprotected at both the N- and C-termini.
2. Cyclization Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a suitable solvent (e.g., a mixture of DCM and DMF) to achieve a final peptide concentration of approximately 1 mM.
-
Reagent Addition: To the solvent, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Slow Addition of Precursor: Dissolve the linear dipeptide precursor (1 equivalent) in a small amount of the reaction solvent. Using a syringe pump, add the dipeptide solution to the reaction flask over a period of 4-8 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure Cyclo(L-Leu-D-Pro).
Visualizations
Experimental Workflow for Cyclo(L-Leu-D-Pro) Synthesis
Caption: A general workflow for the synthesis of Cyclo(L-Leu-D-Pro).
Troubleshooting Logic for Low Cyclization Yield
Caption: A decision tree for troubleshooting low yields in Cyclo(L-Leu-D-Pro) synthesis.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Synthetic vs. Natural Cyclo(L-Leu-D-Pro) Stereoisomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of different stereoisomers of Cyclo(Leu-Pro), often found in nature or synthesized for research. This analysis is supported by experimental data to delineate their potential as antifungal agents.
Cyclic dipeptides, such as Cyclo(Leu-Pro), are naturally occurring compounds produced by various microorganisms and have garnered significant interest for their diverse biological activities, including antifungal properties.[1][2][3][4] The stereochemistry of the constituent amino acids, leucine (B10760876) and proline, plays a critical role in determining the antifungal potency of these molecules. This guide compares the antifungal activity of different stereoisomers of Cyclo(Leu-Pro), highlighting the differences between naturally produced and synthetically derived forms.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of Cyclo(Leu-Pro) stereoisomers has been evaluated against several fungal pathogens. The following table summarizes the key quantitative data from comparative studies.
| Fungal Species | Cyclo(Leu-Pro) Isomer | Concentration | Inhibitory Effect | Reference |
| Aspergillus parasiticus | Cyclo(L-Leu-L-Pro) | 0.20 mg/mL | 50% inhibition of aflatoxin production (IC50) | [5] |
| Cyclo(D-Leu-D-Pro) | 0.13 mg/mL | 50% inhibition of aflatoxin production (IC50) | [3] | |
| Cyclo(L-Leu-D-Pro) | 12.0 mg/mL | Complete inhibition of norsolorinic acid accumulation | [6] | |
| Cyclo(D-Leu-L-Pro) | >12.0 mg/mL | Incomplete inhibition at the highest concentrations | [6] | |
| Colletotrichum orbiculare | Cyclo(L-Leu-L-Pro) | 100 µg/mL | Significant inhibition of conidial germination and appressorium formation | [1][2] |
| Cyclo(D-Leu-D-Pro) | 100 µg/mL | Significant reduction in conidia germination | [1][2] | |
| Cyclo(D-Leu-L-Pro) | 100 µg/mL | No significant antifungal activity | [1][2] |
Experimental Protocols
The evaluation of the antifungal activity of Cyclo(Leu-Pro) stereoisomers involves specific and well-defined experimental protocols.
Fungal Strains and Culture Conditions
-
Aspergillus parasiticus : Strains such as SYS-4 (NRRL2999) and the norsolorinic acid-accumulating mutant NFRI-95 are commonly used.[6] Cultures are maintained on potato dextrose agar (B569324) and grown in liquid media like YES (2% yeast extract, 20% sucrose) or GY (2% glucose, 0.5% yeast extract) for aflatoxin production assays.[6]
-
Colletotrichum orbiculare : This plant pathogenic fungus is typically cultured on potato dextrose agar. Conidial suspensions are prepared from these cultures for germination and appressorium formation assays.[1][2]
Antifungal Susceptibility Testing
A common method to assess antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. However, for filamentous fungi and specific endpoints like mycotoxin production or virulence factor formation, other assays are employed.
-
Aflatoxin Production Inhibition Assay :
-
A spore suspension of A. parasiticus is inoculated into a liquid culture medium.
-
Various concentrations of the Cyclo(Leu-Pro) isomers are added to the cultures.
-
The cultures are incubated for a defined period (e.g., 72 hours) at a specific temperature (e.g., 28°C).
-
Aflatoxins are then extracted from the culture medium using a solvent like chloroform.
-
The extracted aflatoxins are quantified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) is then determined.[7]
-
-
Conidial Germination and Appressorium Formation Assay :
-
A conidial suspension of C. orbiculare (e.g., 2 × 10^5 spores/mL) is prepared.
-
The conidial suspension is mixed with different concentrations of the Cyclo(Leu-Pro) isomers (e.g., 1, 10, and 100 µg/mL).[1][2]
-
Aliquots of the mixture are placed on a solid surface, such as a glass slide, and incubated under conditions that promote germination and appressorium formation (e.g., 25°C in a humid environment for 24 hours).[1][2]
-
The percentage of germinated conidia and the formation of appressoria are observed and quantified under a microscope.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the antifungal activity of different Cyclo(Leu-Pro) stereoisomers.
Proposed Mechanism of Action
While the precise molecular targets are not fully elucidated, the antifungal activity of cyclic dipeptides is thought to involve several mechanisms. These may include the disruption of fungal cell membranes, inhibition of enzymes crucial for cell wall synthesis, and interference with signaling pathways that regulate fungal development and virulence.[1][2] For instance, some studies suggest that Cyclo(L-Leu-L-Pro) can repress the transcription of genes related to aflatoxin biosynthesis in Aspergillus parasiticus.[5] The stereochemical configuration of the Cyclo(Leu-Pro) isomers is critical, as it dictates the three-dimensional shape of the molecule and its ability to interact with specific biological targets within the fungal cell. The observed differences in activity between isomers strongly suggest a specific, receptor-mediated mechanism of action rather than a non-specific membrane disruption.
The following diagram illustrates a potential signaling pathway affected by Cyclo(Leu-Pro).
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
Cyclo(L-Leu-L-Pro): A Potential Biocontrol Agent in the Fight Against Fungal Pathogens
A detailed comparison of the antifungal efficacy of the cyclic dipeptide Cyclo(L-Leu-L-Pro) and its isomers against pathogenic fungi, with a perspective on their performance relative to commercial fungicides.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds produced by a wide range of organisms, including bacteria, fungi, and plants. Among these, Cyclo(L-Leu-L-Pro) has emerged as a compound of interest due to its notable antifungal properties against several plant and human pathogenic fungi. This guide provides a comprehensive comparison of the efficacy of Cyclo(L-Leu-L-Pro) and its stereoisomers, presenting supporting experimental data and methodologies. While direct comparative studies with commercial fungicides are limited, this document aims to provide a clear perspective on the potential of Cyclo(L-Leu-L-Pro) as a biocontrol agent by presenting available data on its efficacy.
Efficacy of Cyclo(Leu-Pro) Isomers Against Fungal Pathogens
The stereochemistry of the constituent amino acids in Cyclo(Leu-Pro) plays a crucial role in its biological activity. The two primary isomers of interest are the homochiral form, Cyclo(L-Leu-L-Pro), and the heterochiral form, Cyclo(L-Leu-D-Pro). Research has demonstrated that these isomers exhibit differential antifungal activities against various fungal pathogens.
Activity Against Colletotrichum orbiculare
Colletotrichum orbiculare is a pathogenic fungus that causes anthracnose in cucurbits. Studies have shown that Cyclo(L-Leu-L-Pro) and its D-Leu-D-Pro isomer can significantly inhibit the growth and development of this fungus.
Table 1: Efficacy of Cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) | Lesion Area Reduction on Cucumber Leaves (mm²) |
| Cyclo(L-Leu-L-Pro) | 100 | Significant inhibition[1][2] | Significant inhibition[1][2] | Significant reduction[1][2] |
| Cyclo(D-Leu-D-Pro) | 100 | Significant inhibition[1][2] | - | Significant reduction[1][2] |
| Cyclo(D-Leu-L-Pro) | 100 | No significant activity[1][2] | No significant activity[1][2] | No significant reduction[1][2] |
Activity Against Aspergillus Species
Certain species of Aspergillus, such as A. parasiticus and A. flavus, are known to produce mycotoxins like aflatoxin, which are harmful to humans and animals. Research has indicated that Cyclo(L-Leu-L-Pro) can inhibit the production of these toxins.
Table 2: Efficacy of Cyclo(Leu-Pro) Isomers against Aspergillus parasiticus
| Isomer | IC₅₀ for Aflatoxin Production Inhibition (mg/mL) |
| Cyclo(L-Leu-L-Pro) | 0.20[3] |
| Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro)[3] |
| Cyclo(L-Leu-D-Pro) | Weaker than Cyclo(L-Leu-L-Pro)[3] |
| Cyclo(D-Leu-L-Pro) | Weaker than Cyclo(L-Leu-L-Pro)[3] |
Comparison with Commercial Fungicides
Direct, head-to-head comparative studies between Cyclo(L-Leu-L-Pro) and commercial fungicides are not extensively available in the current body of scientific literature. However, to provide a frame of reference, the following table summarizes the reported efficacy of a common commercial fungicide, azoxystrobin, against Colletotrichum species. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 3: Reported Efficacy of Azoxystrobin against Colletotrichum gloeosporioides
| Fungicide | Concentration (ppm) | Inhibition of Mycelial Growth |
| Azoxystrobin | ≥ 1 | Complete inhibition[4] |
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies.
Antifungal Activity Against Colletotrichum orbiculare
-
Fungal Strain and Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA). Conidia are harvested and suspended in sterile distilled water to a concentration of 1 × 10⁶ conidia/mL.
-
Conidial Germination Assay: The conidial suspension is mixed with various concentrations of the Cyclo(Leu-Pro) stereoisomers. This mixture is then incubated on glass slides within a moist chamber at 25°C for 6 hours. The percentage of germinated conidia is determined through microscopic observation.
-
Disease Control Assay (Detached Cucumber Leaves): Cucumber leaf discs are treated with solutions of the different stereoisomers and subsequently inoculated with a conidial suspension of C. orbiculare. The treated leaf discs are incubated in a humid environment, and the lesion area is measured after 5 days to assess the severity of the disease.
Aflatoxin Inhibition Assay
-
Fungal Strain and Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose medium, which is conducive to the production of aflatoxin.
-
Inhibition Assay: The Cyclo(Leu-Pro) stereoisomers are added to the liquid culture of A. parasiticus. These cultures are incubated for a defined period, after which the fungal mycelium is separated from the culture medium.
-
Aflatoxin Quantification: Aflatoxins are extracted from the culture filtrate and quantified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that inhibits aflatoxin production by 50% compared to a control group.
Proposed Mechanisms of Antifungal Action
The precise molecular mechanisms underlying the antifungal activity of Cyclo(L-Leu-L-Pro) are still under investigation. However, current research points towards a multi-faceted mode of action.
-
Disruption of Fungal Cell Membrane: One of the proposed primary mechanisms is the disruption of the fungal cell membrane's integrity. This can lead to the leakage of essential intracellular components, ultimately resulting in cell death.
-
Interference with Signaling Pathways: There is evidence to suggest that Cyclo(L-Leu-L-Pro) may interfere with key fungal signaling pathways, such as the Mitogen-Activated Protein (MAP) kinase pathway. This pathway is crucial for various cellular processes in fungi, including growth, development, and pathogenesis. By disrupting this pathway, Cyclo(L-Leu-L-Pro) can inhibit fungal proliferation and virulence.
Caption: Proposed antifungal mechanisms of Cyclo(L-Leu-L-Pro).
Caption: Experimental workflow for antifungal assessment.
Conclusion
Cyclo(L-Leu-L-Pro) and its stereoisomers, particularly the homochiral forms, demonstrate significant antifungal activity against important plant pathogens like Colletotrichum orbiculare and mycotoxin-producing fungi such as Aspergillus parasiticus. The available data indicates its potential as a biocontrol agent, acting through mechanisms that include the disruption of the fungal cell membrane and interference with crucial signaling pathways.
While a direct quantitative comparison with a wide array of commercial fungicides is currently challenging due to a lack of head-to-head studies, the existing research provides a strong foundation for further investigation. Future studies focusing on direct comparative efficacy trials, formulation development, and field testing are warranted to fully elucidate the potential of Cyclo(L-Leu-L-Pro) as a viable and sustainable alternative in agriculture and food safety.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpnjournals.com [arpnjournals.com]
Stereochemistry-Activity Relationship of Cyclo(Leu-Pro) Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural and synthetic compounds with a wide range of biological activities. Among them, Cyclo(Leu-Pro) has garnered significant interest due to its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. The stereochemistry of the constituent amino acids, leucine (B10760876) and proline, plays a crucial role in determining the biological efficacy of the four possible isomers: Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(L-Leu-D-Pro), and Cyclo(D-Leu-L-Pro). This guide provides a comprehensive comparison of these isomers, supported by experimental data, to elucidate their stereochemistry-activity relationship.
Data Presentation: Comparative Biological Activities
The biological activities of Cyclo(Leu-Pro) isomers are profoundly influenced by their stereoconfiguration. In general, the homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), exhibit significantly higher potency compared to their heterochiral counterparts, Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro). This suggests that a specific three-dimensional conformation is crucial for effective interaction with biological targets.
Antifungal Activity
The antifungal properties of Cyclo(Leu-Pro) isomers have been notably demonstrated against various plant pathogenic fungi. The homochiral isomers show superior inhibitory effects on conidial germination and mycelial growth.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare [1][2][3][4][5][6]
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) |
| Cyclo(L-Leu-L-Pro) | 100 | Significant Inhibition |
| Cyclo(D-Leu-D-Pro) | 100 | Significant Inhibition |
| Cyclo(D-Leu-L-Pro) | 100 | No Significant Inhibition |
| Cyclo(L-Leu-D-Pro) | - | Data not available |
Note: "Significant Inhibition" indicates a statistically significant reduction in germination compared to the control.
Anti-Aflatoxigenic Activity
Cyclo(Leu-Pro) isomers have also been evaluated for their ability to inhibit the production of aflatoxins, mycotoxins produced by Aspergillus species. Again, the homochiral isomers demonstrate greater efficacy.
Table 2: Inhibition of Aflatoxin Production by Cyclo(Leu-Pro) Isomers in Aspergillus parasiticus
| Isomer | IC50 (µg/mL) |
| Cyclo(L-Leu-L-Pro) | ~200 |
| Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro) |
| Cyclo(L-Leu-D-Pro) | Weaker Activity |
| Cyclo(D-Leu-L-Pro) | Weaker Activity |
Antibacterial Activity
The antibacterial spectrum of Cyclo(Leu-Pro) isomers shows that Cyclo(L-Leu-L-Pro) is effective against a range of both Gram-positive and Gram-negative bacteria. Limited data is available for a direct comparison of all four isomers against the same panel of bacteria.
Table 3: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) against Various Bacteria [7][8][9]
| Bacterium | Gram Stain | MIC (µg/mL) |
| Salmonella enterica | Negative | 11 |
| Enterococcus faecalis | Positive | 12 |
| Bacillus cereus | Positive | 16 |
| Staphylococcus aureus | Positive | 30 |
| Pseudomonas aeruginosa | Negative | 34 |
| Escherichia fergusonii | Negative | 230 |
Note: A study reported that Cyclo(D-Pro-D-Leu) had a MIC of 64 µg/mL against S. aureus, while the synthetic Cyclo(L-Pro-L-Leu) had a superior MIC of 30 µg/mL.[7][8]
Anticancer Activity
Cyclo(L-Leu-L-Pro) has demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is linked to the disruption of key signaling pathways involved in cell proliferation and migration.
Table 4: Cytotoxicity (IC50) of Cyclo(L-Leu-L-Pro) against Human Cancer Cell Lines [10][11]
| Cell Line | Cancer Type | IC50 (µM) |
| DMBC29 | Melanoma | 9.42 |
| DMBC28 | Melanoma | 11.96 |
Note: Limited quantitative data is available for the direct comparison of the cytotoxic effects of all four Cyclo(Leu-Pro) isomers.
Experimental Protocols
Antifungal Activity: Conidial Germination Assay
This assay evaluates the effect of Cyclo(Leu-Pro) isomers on the germination of fungal spores.
-
Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA) to produce conidia.
-
Spore Suspension: Conidia are harvested and suspended in sterile distilled water to a concentration of 1 x 10^6 conidia/mL.
-
Treatment: The conidial suspension is mixed with different concentrations of the Cyclo(Leu-Pro) isomers.
-
Incubation: The mixture is incubated on glass slides in a moist chamber at 25°C for 6 hours.
-
Microscopic Examination: The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube length is equal to or greater than its width.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of Cyclo(Leu-Pro) isomers and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism: Disruption of the MAPK Signaling Pathway
The antifungal activity of Cyclo(Leu-Pro) isomers is believed to involve the disruption of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for fungal development and pathogenicity, including appressorium formation.[1][2][3][4][5][6] The Fus3/Kss1-related MAPK, such as ChMK1 in Colletotrichum species, is a likely target.
References
- 1. broadpharm.com [broadpharm.com]
- 2. youtube.com [youtube.com]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Stereochemistry Dictates Biological Potency: A Comparative Analysis of Homochiral versus Heterochiral Cyclo(Leu-Pro) Isomers
A deep dive into the profound impact of stereochemistry on the biological activities of Cyclo(Leu-Pro) isomers reveals a significant advantage of homochiral configurations. This guide presents a comparative study of homochiral (L-Leu-L-Pro and D-Leu-D-Pro) and heterochiral (L-Leu-D-Pro and D-Leu-L-Pro) Cyclo(Leu-Pro) isomers, supported by experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.
The spatial arrangement of atoms in cyclic dipeptides (CDPs) is a critical determinant of their biological function. Studies comparing the stereoisomers of Cyclo(Leu-Pro) have consistently demonstrated that homochiral isomers, those with both amino acid residues having the same stereochemistry (L,L or D,D), exhibit markedly higher biological efficacy compared to their heterochiral counterparts (L,D or D,L).[1] This disparity underscores the importance of stereoselectivity in drug design and development.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from comparative studies, highlighting the differential effects of Cyclo(Leu-Pro) stereoisomers on fungal growth and aflatoxin production.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) | Lesion Area on Cucumber Leaves (mm²) |
| Cyclo(L-Leu-L-Pro) | 100 | Significant Inhibition [2][3] | Significant Inhibition [2][3] | Significantly Reduced [2][3] |
| Cyclo(D-Leu-D-Pro) | 100 | Significant Inhibition [2][3] | Moderate Inhibition | Significantly Reduced [2][3] |
| Cyclo(D-Leu-L-Pro) | 100 | No Significant Inhibition[2][3] | No Significant Inhibition | No Significant Reduction |
| Control (SDW) | - | - | - | - |
Data sourced from studies on the antifungal effects against the cucumber anthracnose pathogen Colletotrichum orbiculare.[2][3]
Table 2: Anti-aflatoxigenic Activity of Cyclo(Leu-Pro) Isomers against Aspergillus parasiticus
| Isomer | 50% Inhibitory Concentration (IC50) for Aflatoxin Production (mg/mL) |
| Cyclo(L-Leu-L-Pro) | 0.20 [4][5] |
| Cyclo(D-Leu-D-Pro) | Similar to L-L isomer [4] |
| Cyclo(L-Leu-D-Pro) | Weaker Activity[4] |
| Cyclo(D-Leu-L-Pro) | Weaker Activity[4] |
Data from studies investigating the inhibition of aflatoxin, a potent mycotoxin, produced by Aspergillus parasiticus.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
Antifungal Activity Assays against Colletotrichum orbiculare
a) Fungal Strain and Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA). Conidia (spores) are harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.[1]
b) Conidial Germination and Appressorium Formation Assay:
-
A conidial suspension (2 × 10^5 spores/mL) is mixed with different concentrations (1, 10, and 100 µg/mL) of the Cyclo(Leu-Pro) stereoisomers.[2][3]
-
50 µL of the mixture is placed on a glass slide and incubated in a moist chamber at 25°C for 24 hours.[2][3]
-
The percentage of germinated conidia and the formation of appressoria (specialized infection structures) are determined by microscopic observation of 50–100 conidia.[2][3]
c) Disease Control Assay (Detached Cucumber Leaves):
-
Cucumber leaf discs are treated with solutions of the different stereoisomers.[1]
-
The treated leaf discs are then inoculated with a conidial suspension of C. orbiculare.[1]
-
The leaf discs are incubated in a humid environment for 5 days.[1]
-
The lesion area on the leaves is measured to assess the severity of the disease.[1]
Anti-aflatoxigenic Activity Assay against Aspergillus parasiticus
a) Fungal Strain and Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose (YES) medium, which is conducive to aflatoxin production.[1]
b) Aflatoxin Inhibition Assay:
-
A spore suspension of A. parasiticus is inoculated into the YES medium supplemented with various concentrations of the Cyclo(Leu-Pro) stereoisomers.[6]
-
The cultures are incubated at 28°C for a set period (e.g., 4 days).[6]
-
The fungal mycelium is then separated from the culture medium by centrifugation.[1]
c) Aflatoxin Quantification:
-
Aflatoxins are extracted from the culture filtrate.[1]
-
The extracted aflatoxins are quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1][6]
-
The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that inhibits aflatoxin production by 50% compared to the control.[1]
Mandatory Visualization: Workflows and Pathways
The following diagrams, created using the DOT language, visualize the experimental workflows and a proposed mechanism for the differential activity of Cyclo(Leu-Pro) isomers.
Discussion and Implications
The presented data strongly indicates that the stereochemistry of Cyclo(Leu-Pro) is a key factor governing its biological activity. The homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), consistently demonstrate superior antifungal and anti-aflatoxigenic properties compared to their heterochiral counterparts.[1] This suggests that a specific three-dimensional conformation, inherent to the L,L and D,D configurations, is crucial for effective interaction with biological targets within the fungal cells.
While the precise molecular targets are not yet fully elucidated, potential mechanisms of action include the disruption of fungal cell membranes, inhibition of enzymes involved in cell wall synthesis, and modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[2][3] The altered conformation of the heterochiral isomers likely results in a weaker binding affinity to these targets, leading to diminished biological effects.
For researchers in drug discovery and development, these findings highlight the critical importance of stereoselective synthesis and testing. The potent and specific activities of the homochiral Cyclo(Leu-Pro) isomers position them as promising candidates for the development of novel antifungal agents and inhibitors of mycotoxin production. Future research should focus on elucidating their precise molecular targets and evaluating their efficacy and safety in preclinical and clinical settings. The synthesis and characterization of all stereoisomers, for which methods like electronic circular dichroism (ECD) spectroscopy have proven effective, are essential for a comprehensive understanding of their structure-activity relationships.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclo(D-Leu-D-Pro) | Peptides | 32510-93-3 | Invivochem [invivochem.com]
- 7. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent Verification of Cyclo(L-Leu-D-Pro) Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of the cyclic dipeptide Cyclo(L-Leu-D-Pro). The information is compiled from various independent studies to offer a reliable verification of its biological effects. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Antifungal Activity
Cyclo(L-Leu-D-Pro) has demonstrated notable antifungal properties, particularly against mycotoxin-producing fungi. Independent studies have reported its efficacy in inhibiting fungal growth and mycotoxin production.
Table 1: Antifungal Activity of Cyclo(L-Leu-D-Pro) and Its Isomers
| Compound | Fungal Strain | Bioactivity Metric | Value | Reference |
| Cyclo(L-Leu-D-Pro) | Aspergillus flavus MTCC 277 | MIC | 8 µg/mL | [1] |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus SYS-4 | IC50 (Aflatoxin Production) | 0.20 mg/mL | [2][3] |
| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus SYS-4 | IC50 (Aflatoxin Production) | 0.13 mg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination | Significant at 100 µg/mL | [5][6] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Inhibition of conidial germination | Significant at 100 µg/mL | [5][6] |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Antifungal activity | Not exhibited | [5][6] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-D-Pro) against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a spore suspension in sterile saline solution containing 0.05% Tween 80.
-
Adjust the spore concentration to 1-5 x 10^5 CFU/mL using a hemocytometer.
-
-
Preparation of Cyclo(L-Leu-D-Pro) Dilutions:
-
Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-72 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits fungal growth.
-
Putative Antifungal Mechanism of Action
While the exact mechanism is still under investigation, one proposed pathway involves the inhibition of aflatoxin biosynthesis. Studies on the closely related isomer, Cyclo(L-Leu-L-Pro), suggest that it may repress the transcription of genes involved in the aflatoxin production pathway, such as aflR, hexB, pksL1, and dmtA.[2]
Caption: Proposed inhibition of aflatoxin production by Cyclo(L-Leu-D-Pro).
Antibacterial Activity
Cyclo(L-Leu-D-Pro) and its isomers have been reported to possess antibacterial properties against a range of pathogenic bacteria. However, quantitative data for the L-Leu-D-Pro isomer is limited in the reviewed literature. The available data for its isomers are presented below for comparison.
Table 2: Antibacterial Activity of Cyclo(Leu-Pro) Isomers
| Compound | Bacterial Strain | Bioactivity Metric | Value | Reference |
| Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococcus faecalis | MIC | 12.5 µg/mL | [7] |
| Cyclo(L-Pro-D-Arg) | - | Antibacterial & Antitumor Effects | - | [8][9] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes ATCC 19111 | MIC | 512 µg/mL | [10] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Assay)
A detailed protocol for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains is as follows:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Cyclo(L-Leu-D-Pro) Dilutions:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (or another suitable medium).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacterial inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anticancer Activity
The anticancer potential of Cyclo(L-Leu-D-Pro) is an emerging area of research. While direct and extensive quantitative data for this specific isomer is not yet widely published, studies on related cyclic dipeptides suggest a potential for cytotoxic and anti-proliferative effects against various cancer cell lines. For context, data on the anticancer activity of other cyclic dipeptides are included.
Table 3: Anticancer Activity of Related Cyclic Dipeptides
| Compound | Cell Line | Bioactivity Metric | Value | Reference |
| Cyclo(L-Pro-D-Arg) | - | Antitumor Effects | - | [8][9] |
| Cyclo(His-Phe) / Cyclo(His-Tyr) | HeLa, WHCO3, MCF-7 | Cell Death | - | [8] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of Cyclo(L-Leu-D-Pro) on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(L-Leu-D-Pro) in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.
-
Putative Anticancer Signaling Pathway
Based on studies of related cyclic dipeptides, a potential mechanism for the anticancer activity of Cyclo(L-Leu-D-Pro) could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and migration. For instance, the Cyclo(L-Leu-L-Pro) isomer has been shown to disrupt the interaction between CD151 and EGFR, thereby inhibiting downstream signaling pathways that promote cancer cell migration.[11]
Caption: Disruption of CD151-EGFR interaction by Cyclo(L-Leu-L-Pro).
Conclusion
The available data from independent studies suggest that Cyclo(L-Leu-D-Pro) possesses significant antifungal activity, with a notable inhibitory effect on mycotoxin-producing fungi. While its antibacterial and anticancer activities show promise based on the activities of its isomers, further direct quantitative studies on the L-Leu-D-Pro isomer are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for researchers to conduct further investigations and contribute to a more comprehensive understanding of the bioactivities of this compound. The exploration of its mechanisms of action, particularly its impact on cellular signaling pathways, will be crucial for its future development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(D-Leu-D-Pro) | Peptides | 32510-93-3 | Invivochem [invivochem.com]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 9. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archbreastcancer.com [archbreastcancer.com]
Safety Operating Guide
Safe Disposal of Cyclo(L-Leu-D-Pro): A Procedural Guide
For immediate reference, treat Cyclo(L-Leu-D-Pro) as a potentially hazardous chemical and adhere to your institution's and local environmental regulations for chemical waste disposal.[1]
This guide provides essential safety and logistical information for the proper disposal of Cyclo(L-Leu-D-Pro). Given that specific hazard data for this compound is limited, it is critical to follow standard laboratory safety protocols and treat the substance with caution. The toxicological properties have not been thoroughly investigated.[2] This procedure is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant disposal process.
Chemical and Physical Properties
While detailed data for Cyclo(L-Leu-D-Pro) is not extensively available, the properties of its stereoisomers provide a useful reference. The following table summarizes key data for related compounds.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈N₂O₂ | PubChem[3] |
| Molecular Weight | 210.27 g/mol | PubChem[4] |
| Appearance | White to Off-White Solid | ChemicalBook[5] |
| Melting Point | 163-165 °C (for Cyclo(L-Leu-L-Pro)) | ChemicalBook[5] |
| Solubility | Methanol: 50 mg/ml (for Cyclo(L-Leu-L-Pro)) | Cayman Chemical[6] |
| Storage Temperature | -20°C or 2-8°C (Inert atmosphere) | Cayman Chemical, ChemicalBook[5][6] |
Pre-Disposal Safety Precautions
Before beginning the disposal process, ensure the following safety measures are in place:
-
Consult Safety Data Sheet (SDS): Always check for an SDS from your chemical supplier. If a specific SDS for Cyclo(L-Leu-D-Pro) is unavailable, refer to the SDS for its stereoisomers like Cyclo(L-Leu-L-Pro) and handle it with the same level of caution.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Cyclo(L-Leu-D-Pro).[2][7]
-
Work in a Ventilated Area: If there is a risk of generating dust or aerosols, conduct all handling and preparation for disposal within a fume hood or a well-ventilated area to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The disposal of Cyclo(L-Leu-D-Pro) must comply with all local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Classification
-
Characterize the Waste: All materials containing Cyclo(L-Leu-D-Pro) must be classified as chemical waste.[1] This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, weighing paper, gloves).
-
Assess the Waste Form: Determine if the waste is in solid or liquid form.
Step 2: Waste Segregation and Collection
Proper segregation is crucial for safe and compliant disposal.[1]
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling Waste Containers
Properly label all waste containers with the following information:[8][9]
-
The words "Hazardous Waste" or "Chemical Waste," as per your institution's guidelines.
-
The full chemical name: "Cyclo(L-Leu-D-Pro)".
-
The approximate quantity or concentration of the waste.
-
The date of accumulation.
-
Any known hazards (e.g., "Caution: Toxicological properties not fully investigated").
Step 4: Storage of Waste
-
Store the labeled waste containers in a designated, secure area away from general laboratory traffic.[8]
-
This area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Arranging for Final Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[9] They will provide specific instructions and arrange for the pickup and disposal by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of Cyclo(L-Leu-D-Pro) or its containers in the regular trash or wash it down the sink.[1][9] This can lead to environmental contamination and is likely a violation of regulations.
Step 6: Decontamination of Labware
-
Triple Rinse: Any reusable labware that has come into contact with Cyclo(L-Leu-D-Pro) must be decontaminated by triple-rinsing with a suitable solvent.
-
Collect Rinsate: The rinsate from the decontamination process must be collected and treated as hazardous liquid waste.[1] Add it to the appropriate labeled waste container.
-
Final Cleaning: After triple-rinsing and collecting the rinsate, the labware can be washed according to standard laboratory procedures.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(L-Leu-D-Pro).
Caption: Disposal decision workflow for Cyclo(L-Leu-D-Pro).
References
- 1. benchchem.com [benchchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. Cyclo(L-Leu-D-Pro) | C11H18N2O2 | CID 7074740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo(1,2-a)pyrazine-1,4-dione | C11H18N2O2 | CID 927565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
